molecular formula C7H4F2N2O4 B1285862 4-Amino-2,3-difluoro-5-nitrobenzoic acid CAS No. 284030-57-5

4-Amino-2,3-difluoro-5-nitrobenzoic acid

Cat. No.: B1285862
CAS No.: 284030-57-5
M. Wt: 218.11 g/mol
InChI Key: WXXHOWQPFHXRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,3-difluoro-5-nitrobenzoic acid (CAS 284030-57-5) is a benzoic acid derivative of high interest in chemical synthesis and pharmaceutical research. This compound, with a molecular formula of C7H4F2N2O4 and a molecular weight of 218.11 g/mol, is characterized by its distinct substitution pattern featuring amino, nitro, and two fluorine functional groups[a citation:3]. It is supplied as a solid and should be stored sealed in a dry environment at room temperature[a citation:1][a citation:3]. Its primary research value lies in its role as a versatile chemical building block or synthetic intermediate for the preparation of more complex molecules[a citation:4]. The presence of multiple reactive sites on its benzene ring makes it a valuable precursor for various substitution reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is synthesized from 2,3,4-trifluoro-5-nitrobenzoic acid via amination, demonstrating its utility in multi-step synthetic routes[a citation:3]. The specific arrangement of electron-withdrawing (nitro, fluorine) and electron-donating (amino) groups on the aromatic ring defines its reactivity and physical properties, including a predicted pKa of 2.96 and a melting point of 253-256°C[a citation:3]. Researchers employ this compound in developing novel chemical entities, leveraging its structure for molecular design. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (MSDS) for safe handling procedures before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3-difluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O4/c8-4-2(7(12)13)1-3(11(14)15)6(10)5(4)9/h1H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXHOWQPFHXRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585637
Record name 4-Amino-2,3-difluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284030-57-5
Record name 4-Amino-2,3-difluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 284030-57-5), a key intermediate in the pharmaceutical industry.[1][2] This document consolidates available data on its physical and chemical characteristics, outlines relevant experimental methodologies, and illustrates its role in synthetic pathways.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are critical for understanding its behavior in various chemical and biological systems, aiding in process development, formulation, and quality control.

PropertyValueSource
Molecular Formula C₇H₄F₂N₂O₄[1][3][4]
Molecular Weight 218.11 g/mol [3][5][6]
Melting Point 185 °C to 256 °C[1][3]
Boiling Point (Predicted) 401.1 ± 45.0 °C at 760 mmHg[3][4]
Density (Predicted) 1.751 g/cm³[3][4]
pKa (Predicted) 2.96 ± 0.12[3]
Solubility Soluble in DMSO, Slightly Soluble in Water[1]
logP (Predicted) 1.15 - 1.3[4][5][6]
Physical State Powder / Solid[1][7]

Experimental Protocols

Detailed experimental protocols for the determination of every physicochemical property are not always publicly available. However, this section outlines the synthetic procedure as described in the literature and discusses the standard methodologies typically employed for determining the key properties listed above.

Synthesis of this compound[3][4][8]

The synthesis of the title compound is typically achieved through the amination of a trifluorinated precursor. The following is a representative protocol:

  • Reaction Setup : A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid is prepared in distilled water within a reaction vessel equipped for temperature control and stirring.

  • Amination : The vessel is cooled to approximately 0-6 °C. Concentrated ammonium hydroxide solution (e.g., 28-30% NH₃ in water) is added slowly to the suspension while maintaining the low temperature.[3][4]

  • Warming and Monitoring : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period (e.g., 2.5 hours).[3][4] The progress of the reaction is monitored using High-Performance Liquid Chromatography (HPLC).[3][8]

  • Precipitation : Once the reaction reaches sufficient conversion (e.g., >90%), the mixture is cooled again in an ice-water bath.[3][8] The pH is then adjusted to approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid, which induces the precipitation of the product.[3][8]

  • Isolation and Purification : The resulting solid is collected by filtration. The filter cake is washed with distilled water and an organic solvent like methyl tert-butyl ether (MTBE) to remove impurities.[3][8]

  • Drying : The purified product is dried in an oven under controlled temperature (e.g., 48°C) to yield this compound as a yellow solid.[3][8]

Standard Property Determination Methods
  • Melting Point : Determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC), which measures the heat flow difference between a sample and a reference as a function of temperature.

  • pKa : Typically determined by potentiometric titration. This involves titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

  • Solubility : Assessed by adding increasing amounts of the solute to a fixed volume of the solvent (e.g., DMSO, water) at a specific temperature until saturation is reached. The concentration at this point is the solubility.

  • logP (Octanol-Water Partition Coefficient) : Commonly determined using the shake-flask method, which involves dissolving the compound in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the analyte in each phase using a technique like UV-Vis spectroscopy or HPLC.

Role in Pharmaceutical Synthesis

This compound is a crucial building block for the synthesis of advanced pharmaceutical compounds.[1][2] Notably, it serves as a key intermediate in the manufacturing of Binimetinib, a MEK inhibitor used in cancer therapy.[1][2]

Synthesis_Pathway A 2,3,4-Trifluoro- 5-nitrobenzoic acid B 4-Amino-2,3-difluoro- 5-nitrobenzoic acid A->B Amination C Binimetinib (MEK Inhibitor) B->C Multi-step Conversion reagent1 NH₄OH reagent1->A reagent2 Further Synthetic Steps reagent2->B

Caption: Synthetic pathway from a precursor to Binimetinib.

References

An In-depth Technical Guide to 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 284030-57-5

This technical guide provides a comprehensive overview of 4-Amino-2,3-difluoro-5-nitrobenzoic acid, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and safety protocols.

Chemical and Physical Properties

This compound is a yellow solid organic compound.[1] Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules, notably in the development of targeted cancer therapies.[2][3]

PropertyValueSource
CAS Number 284030-57-5[1][3][4][5][6][7][8]
Molecular Formula C₇H₄F₂N₂O₄[1][4][5][6][7][8][9][10]
Molecular Weight 218.11 g/mol [1][4][7][9]
Physical Form Solid[6]
Purity ≥95% - 98%[3][4][6]
Melting Point 185 °C (max)[3]
Solubility Soluble in DMSO, slightly soluble in water.[3]
Storage Store in a cool, dry place away from light and moisture.[3] Sealed in dry, room temperature.[6][7]

Spectroscopic Data

TypeDataSource
¹³C NMR (100 MHz, DMSO-d6) δ 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH)[1]
IR (cm⁻¹) 3494, 3383, 1697, 1641, 1280[1]

Synthesis Protocol

The synthesis of this compound is achieved through the amination of 2,3,4-trifluoro-5-nitrobenzoic acid.[1][11]

Materials:
  • 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 equiv)

  • Concentrated ammonium hydroxide solution (28% NH₃, 5.6 equiv)

  • Distilled water

  • Concentrated hydrochloric acid

  • Methyl tert-butyl ether (MTBE)

Equipment:
  • Reaction vessel with temperature control and stirring

  • Ice-water bath

  • Filtration apparatus

  • Drying oven or vacuum oven

  • Rotary evaporator

Procedure:
  • Reaction Setup: A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (0.756 mol) in 400 mL of distilled water is prepared in a reaction vessel.[1][11]

  • Amination: Concentrated ammonium hydroxide solution (4.23 mol) is slowly added to the suspension over 2-2.5 hours, ensuring the reaction temperature is maintained below 6.0 °C.[1][11]

  • Stirring and Warming: After the addition is complete, the mixture is stirred for an additional 50 minutes at the same temperature.[1][11] The reaction mixture is then allowed to slowly warm to room temperature and is maintained for 3-4 hours.[1][11]

  • Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).[1]

  • Precipitation: Once the conversion is greater than 90%, the reaction mixture is cooled in an ice-water bath.[1] The pH is then adjusted to 2 by the slow, dropwise addition of concentrated hydrochloric acid.[1]

  • Filtration and Washing: The mixture is stirred for 1 hour under ice-bath conditions, followed by filtration.[1] The resulting filter cake is washed with 1 L of distilled water and 350 mL of methyl tert-butyl ether (MTBE).[1]

  • Drying: The solid product is dried in an oven at 48°C overnight to yield the first batch of the product.[1]

  • Second Batch Recovery: The MTBE filtrate is combined, concentrated by rotary evaporation, and dried under a vacuum overnight to obtain a second batch of the product.[1]

Yield and Purity:
  • Total Yield: 88%[1]

  • HPLC Purity (First Batch): 83.6% (at 220 nm) and 96.96% (at 254 nm)[1]

  • HPLC Purity (Second Batch): 81.1% (at 220 nm) and 95.40% (at 254 nm)[1]

G Synthesis Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Isolation A 2,3,4-trifluoro-5-nitrobenzoic acid in distilled water C Reaction Mixture A->C < 6.0 °C, 2-2.5h B Concentrated Ammonium Hydroxide B->C Slow addition D Cooling (Ice Bath) C->D E pH Adjustment to 2 (Conc. HCl) D->E F Stirring (1h) E->F G Filtration F->G H Washing (Water & MTBE) G->H I Drying (48°C) H->I K MTBE Filtrate H->K J Final Product (Batch 1) I->J L Rotary Evaporation K->L M Vacuum Drying L->M N Final Product (Batch 2) M->N

Synthesis workflow for this compound.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of Binimetinib.[2][3] Binimetinib is a MEK inhibitor, a type of targeted cancer therapy that blocks the activity of the MEK1 and MEK2 enzymes. This inhibition disrupts the MAPK signaling pathway, which is often overactive in various cancers, thereby inhibiting tumor growth. A patent describes a process for preparing benzimidazole compounds, including the use of this compound in the synthesis of a precursor to Binimetinib.[12]

G Role as a Key Intermediate A This compound B Further Synthetic Steps A->B Key Intermediate C Binimetinib (MEK Inhibitor) B->C Synthesis D MEK1/MEK2 Kinases C->D Inhibits E MAPK Signaling Pathway D->E Activates F Inhibition of Tumor Growth E->F Promotes

Logical relationship of the compound in drug synthesis.

Safety and Handling

Appropriate safety measures must be taken when handling this compound.

Hazard Identification:
  • GHS Classification: Acute toxicity, oral (Category 4).[13]

  • Hazard Statement: H302: Harmful if swallowed.[6][13]

Precautionary Measures:
  • Handling: Handle in a well-ventilated place.[9] Wear suitable protective clothing, including chemical-impermeable gloves.[9] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[9][13] Do not eat, drink, or smoke when using this product.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[14]

    • Skin Protection: Wear fire/flame-resistant and impervious clothing.[9][14] Handle with gloves that have been inspected prior to use.[9]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[14]

  • Fire Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9] Firefighters should wear self-contained breathing apparatus.[9]

First Aid Measures:
  • If Inhaled: Move the victim to fresh air.[9] If breathing is difficult, give oxygen.[9] If not breathing, give artificial respiration and seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9][13] Consult a doctor.[9]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[9]

  • If Swallowed: Rinse mouth with water.[9][13] Do not induce vomiting.[9] Call a doctor or Poison Control Center immediately.[9]

Accidental Release Measures:
  • Personal Precautions: Ensure adequate ventilation and use personal protective equipment.[13] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[9] Do not let the chemical enter drains.[9]

  • Containment and Cleaning Up: Collect the spillage and arrange for disposal.[9]

G Safety and Handling Workflow cluster_0 Handling cluster_1 Accidental Release cluster_2 First Aid A Wear PPE (Gloves, Goggles, Lab Coat) B Use in a well-ventilated area A->B C Avoid dust formation B->C D Evacuate Area E Wear appropriate PPE D->E F Contain Spill E->F G Collect and Dispose F->G H Inhalation: Move to fresh air I Skin Contact: Wash with soap and water J Eye Contact: Rinse with water K Ingestion: Seek medical attention

General safety and handling workflow.

References

Spectroscopic and Synthetic Profile of 4-Amino-2,3-difluoro-5-nitrobenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthesis protocol for the versatile pharmaceutical intermediate, 4-Amino-2,3-difluoro-5-nitrobenzoic acid. This compound serves as a critical building block in the synthesis of various advanced pharmaceutical compounds, including the MEK inhibitor Binimetinib.[1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data
NucleusSolventFrequencyChemical Shift (δ) ppmDescription
13CDMSO-d6100 MHz106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH)[3]
1H--Data not available in the searched resources.While the compound is routinely characterized by 1H NMR, specific spectral data was not found in the publicly available literature reviewed.
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm-1)Assignment
3494, 3383N-H stretching vibrations of the amino group
1697C=O stretching vibration of the carboxylic acid
1641N-H bending vibration of the amino group
1280C-N stretching vibration

Source:[3]

Table 3: Mass Spectrometry (MS) Data
TechniqueIonization Modem/zFragment
APCINegative217[M-H]-

Source:[3]

Experimental Protocols

The following section details the synthetic procedure for this compound, based on established laboratory methods.

Synthesis of this compound

This protocol describes the synthesis of the target compound from 2,3,4-trifluoro-5-nitrobenzoic acid.

Materials:

  • 2,3,4-trifluoro-5-nitrobenzoic acid

  • Concentrated ammonium hydroxide solution (28% NH3)

  • Distilled water

  • Concentrated hydrochloric acid

  • Methyl tert-butyl ether (MTBE)

  • Ice

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a suspension of 2,3,4-trifluoro-5-nitrobenzoic acid in distilled water.

  • Amination: Cool the suspension in an ice-water bath. Slowly add concentrated ammonium hydroxide solution while maintaining the reaction temperature below 6.0 °C.

  • Reaction Progression: After the addition is complete, continue stirring for approximately 50 minutes. Then, allow the reaction mixture to slowly warm to room temperature and maintain it for 3-4 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).

  • Acidification: Once the conversion is greater than 90% as determined by HPLC, cool the reaction mixture again in an ice-water bath. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 2.

  • Precipitation and Filtration: Continue stirring the acidified mixture under ice-bath conditions for 1 hour. The resulting precipitate is then collected by filtration.

  • Washing and Drying: Wash the filter cake with distilled water followed by methyl tert-butyl ether (MTBE). The purified solid product is then dried in an oven at 48°C overnight.

Synthesis and Characterization Workflow

The following diagram illustrates the key steps in the synthesis and subsequent analysis of this compound.

Synthesis_Workflow Start Start: 2,3,4-trifluoro-5-nitrobenzoic acid Reaction Amination with NH4OH Start->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Workup Acidification (HCl) & Precipitation Monitoring->Workup >90% conversion Purification Filtration & Washing (H2O, MTBE) Workup->Purification Product Final Product: this compound Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: Synthesis and analysis workflow for this compound.

References

Technical Guide: Solubility and Stability of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-Amino-2,3-difluoro-5-nitrobenzoic acid (CAS No. 284030-57-5). Due to the limited availability of specific quantitative data in the public domain for this chemical intermediate, this document focuses on providing established qualitative information alongside detailed, best-practice experimental protocols for researchers to determine these properties.

Core Concepts: Solubility and Stability

This compound is a key intermediate in the synthesis of pharmaceutical compounds, most notably the MEK inhibitor Binimetinib.[1][2] Understanding its solubility and stability is critical for its effective use in synthesis, process optimization, and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Solubility dictates the choice of solvents for reactions, purification, and formulation. It is a critical parameter for achieving desired reaction kinetics and for the development of efficient crystallization and isolation procedures.

Stability refers to the ability of the compound to resist chemical change over time under the influence of various environmental factors such as temperature, light, and pH. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Solubility Profile

Currently, only qualitative solubility data for this compound is publicly available.

SolventSolubility Description
Dimethyl Sulfoxide (DMSO)Soluble
WaterSlightly Soluble
Table 1: Qualitative Solubility of this compound.[1][2]

Stability Profile

The compound is generally considered stable under recommended storage conditions.

ConditionStability InformationRecommendations
Storage Stable under recommended conditions.[3]Store in a cool, dry, well-ventilated place away from light and moisture.[1][2][4]
Thermal No specific thermal degradation data is available. Hazardous decomposition products under fire conditions include carbon monoxide, nitrogen oxides, and hydrogen fluoride.[3]Avoid exposure to high temperatures.
pH No specific data on stability across different pH values is available.It is recommended to perform pH stress testing as outlined in the experimental protocols.
Photostability No specific photostability data is available.Storage in light-resistant containers is recommended. Photostability testing should be conducted as per ICH guidelines.
Table 2: Stability Summary of this compound.

Logical Pathway: Role in Binimetinib Synthesis

This compound is a crucial building block in the synthesis of Binimetinib. The following diagram illustrates its position in a common synthetic route.

G Synthetic Pathway to Binimetinib A 2,3,4-Trifluoro-5-nitrobenzoic acid B This compound A->B Ammonium Hydroxide C Subsequent Intermediates B->C Coupling & Cyclization Reactions D Binimetinib C->D Final Synthetic Steps

Caption: Role of the compound in Binimetinib synthesis.

Experimental Protocols

The following sections provide detailed, representative methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining equilibrium solubility.

G Workflow for Solubility Determination A Preparation Add excess solid to solvent vial. B Equilibration Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48h. A->B C Phase Separation Allow to settle or centrifuge to separate undissolved solid. B->C D Sampling & Dilution Withdraw supernatant, filter (0.45 µm), and dilute. C->D E Quantification Analyze by a validated HPLC-UV method against a standard curve. D->E

Caption: Shake-flask method for solubility testing.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, DMSO, methanol, ethanol, acetonitrile, acetone).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. For fine suspensions, centrifugation may be necessary to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Filtration and Dilution: Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. Dilute the filtered sample accurately with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the solubility by comparing the analyte peak area to a standard curve of known concentrations.

Stability and Forced Degradation Studies

This protocol is designed to assess the stability of the compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

G Forced Degradation Workflow cluster_0 Stress Conditions A Hydrolytic (Acid, Base, Neutral) F Stressing Expose samples to conditions for a defined period. B Oxidative (e.g., H₂O₂) C Photolytic (ICH Q1B) D Thermal (Dry Heat) E Sample Preparation Dissolve compound in appropriate solvent. G Analysis Use stability-indicating HPLC method (e.g., HPLC-UV/MS). F->G H Data Evaluation Assess % degradation and identify major degradants. G->H

Caption: General workflow for forced degradation studies.

Methodologies:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Hydrolytic Degradation:

    • Acidic: Add an equal volume of 0.1 N HCl to the stock solution.

    • Basic: Add an equal volume of 0.1 N NaOH to the stock solution.

    • Neutral: Add an equal volume of water to the stock solution.

    • Heat the solutions (e.g., at 60 °C) and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution.

    • Keep the solution at room temperature and withdraw samples at various time points.

  • Photolytic Degradation:

    • Expose the compound in both solid state and in solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Protect a parallel set of samples from light to serve as dark controls.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven.

    • Withdraw samples at various time points and prepare solutions for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.

    • Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent peak is free from any co-eluting degradants. Mass spectrometry (LC-MS) can be used to identify the structure of major degradation products.

Conclusion

While specific quantitative data for this compound remains limited, this guide provides the foundational knowledge and detailed experimental frameworks necessary for its characterization. The qualitative data indicates good solubility in DMSO and limited solubility in water, with general stability under standard storage conditions. For researchers and drug development professionals, the provided protocols for solubility and forced degradation studies offer a robust starting point for generating the specific data required for process development, quality control, and regulatory submissions.

References

4-Amino-2,3-difluoro-5-nitrobenzoic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Chemical Formula

This compound is an aromatic organic compound with the chemical formula C₇H₄F₂N₂O₄.[1][2][3][4] Its structure consists of a benzene ring substituted with an amino group (-NH₂), two fluorine atoms (-F), a nitro group (-NO₂), and a carboxylic acid group (-COOH). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.

The molecular structure of this compound is visualized in the diagram below.

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueReference
CAS Number 284030-57-5[4][5][6]
Molecular Formula C₇H₄F₂N₂O₄[1][2][3][4][5][6]
Molecular Weight 218.11 g/mol [3][4][5]
Melting Point 253-256 °C[5]
Boiling Point (Predicted) 401.1 ± 45.0 °C[5]
Density (Predicted) 1.751 g/cm³[5]
Solubility Soluble in DMSO, slightly soluble in water[6]
InChI Key WXXHOWQPFHXRDY-UHFFFAOYSA-N[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. The following data has been reported:

  • Mass Spectrum (APCI-) : m/z: 217 (M-1)[7]

  • Infrared (IR) Spectroscopy (cm⁻¹) : 3494, 3383, 1697, 1641, 1280[7]

  • ¹³C Nuclear Magnetic Resonance (NMR) (100 MHz, DMSO-d6) δ : 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH)[7]

Synthesis Protocol

This compound can be synthesized from 2,3,4-trifluoro-5-nitrobenzoic acid. The following is a detailed experimental protocol for its preparation.[5][7]

Materials:

  • 2,3,4-trifluoro-5-nitrobenzoic acid

  • Concentrated ammonium hydroxide solution (28% NH₃)

  • Distilled water

  • Concentrated hydrochloric acid

  • Methyl tert-butyl ether (MTBE)

  • Ice-water bath

Procedure:

  • A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (167.2 g, 0.756 mol) in 400 mL of distilled water is prepared.

  • Concentrated ammonium hydroxide solution (340 g, 380 mL, 4.23 mol) is slowly added to the suspension over 2-2.5 hours, while maintaining the reaction temperature below 6.0 °C using an ice-water bath.[5][7]

  • After the addition is complete, the mixture is stirred for an additional 50 minutes.

  • The reaction mixture is then slowly warmed to room temperature and maintained for 3-4 hours. The progress of the reaction is monitored by HPLC.[7]

  • Once the conversion is greater than 90%, the reaction mixture is cooled in an ice-water bath.

  • The pH of the mixture is adjusted to 2 by the slow dropwise addition of concentrated hydrochloric acid (350 mL).[5][7]

  • Stirring is continued for 1 hour under ice-bath conditions, followed by filtration.

  • The filter cake is washed with 1 L of distilled water and 350 mL of methyl tert-butyl ether (MTBE).

  • The resulting yellow solid product is dried in an oven at 48°C overnight.

This process yields this compound with a reported purity of over 95%.[7]

The synthesis pathway is illustrated in the diagram below.

G reactant 2,3,4-Trifluoro-5-nitrobenzoic acid reagent Conc. NH4OH, H2O Then Conc. HCl reactant->reagent product This compound reagent->product

Caption: Synthesis of this compound

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[6][8] Notably, it is a key intermediate in the manufacture of Binimetinib, a MEK inhibitor used in the treatment of certain types of cancer.[6][8] Its unique substitution pattern makes it a valuable synthon for the development of novel therapeutic agents. The compound is also used in the preparation of other benzimidazole derivatives.[9]

Safety and Handling

Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[10] It is advised to work in a well-ventilated area and to avoid the formation of dust.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[10] For detailed safety information, refer to the material safety data sheet (MSDS).[10]

References

The Strategic Application of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring an amine, a carboxylic acid, two fluorine atoms, and a nitro group, provides a versatile scaffold for the synthesis of complex molecules with significant biological activity. The electron-withdrawing nature of the fluorine and nitro groups, combined with the nucleophilic and electrophilic potential of the amine and carboxylic acid moieties, respectively, makes this compound a strategic starting material for the construction of diverse chemical libraries. This guide explores the potential applications of this compound in medicinal chemistry, with a primary focus on its pivotal role in the synthesis of targeted cancer therapies, particularly MEK inhibitors.

Core Application: A Key Intermediate in the Synthesis of Binimetinib

The most prominent application of this compound in medicinal chemistry is its use as a crucial starting material in the synthesis of Binimetinib (MEK162), a potent and selective inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] Binimetinib is an FDA-approved medication for the treatment of certain types of cancer, including BRAF-mutant melanoma.[2] The synthesis of Binimetinib highlights the strategic utility of the unique functionalities of this compound.

The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers, making its components, particularly MEK1 and MEK2, attractive targets for therapeutic intervention.

Below is a diagram illustrating the MEK/ERK signaling pathway and the point of inhibition by Binimetinib.

MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Binimetinib Binimetinib Binimetinib->MEK Inhibition

The MEK/ERK Signaling Pathway and Inhibition by Binimetinib.

The synthesis of Binimetinib from this compound involves a multi-step process that leverages the reactivity of its functional groups. A general workflow for this synthesis is depicted below.

Binimetinib_Synthesis_Workflow start 4-Amino-2,3-difluoro- 5-nitrobenzoic acid step1 Amide Coupling start->step1 intermediate1 N-alkoxy- benzamide intermediate step1->intermediate1 step2 Ammonolysis intermediate1->step2 intermediate2 Diamino intermediate step2->intermediate2 step3 Reductive Cyclization intermediate2->step3 intermediate3 Benzimidazole core formation step3->intermediate3 step4 Aryl Amination intermediate3->step4 intermediate4 Coupled benzimidazole intermediate step4->intermediate4 step5 N-Methylation intermediate4->step5 intermediate5 Methylated intermediate step5->intermediate5 step6 Deprotection intermediate5->step6 end Binimetinib step6->end

General Synthetic Workflow for Binimetinib.

Quantitative Data on Binimetinib and Related Analogs

The potency of Binimetinib and its analogs as MEK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This data is crucial for understanding structure-activity relationships (SAR) and for the optimization of lead compounds.

CompoundTargetIC50 (nM)Cell LineReference
Binimetinib MEK1/212Melanoma[2][3]

Further research is required to populate this table with a broader range of analogs derived from this compound to provide a comprehensive SAR analysis.

Experimental Protocols

The following is a representative experimental protocol for a key step in the synthesis of a Binimetinib precursor, adapted from patent literature, illustrating the use of this compound.

Step 1: Synthesis of N-(2-tert-butoxyethoxy)-2,3,4-trifluoro-5-nitrobenzamide

This initial step involves the activation of the carboxylic acid of this compound and its subsequent coupling with an alkoxyamine. For the synthesis of Binimetinib, a related starting material, 2,3,4-trifluoro-5-nitrobenzoic acid, is often used, followed by amination. The following protocol from a patent describes the condensation reaction of 2,3,4-trifluoro-5-nitrobenzoic acid, which is structurally very similar and demonstrates the principles of the amide coupling reaction that this compound would undergo.

  • Materials:

    • 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 eq)

    • N,N'-Carbonyldiimidazole (CDI) (1.2 eq)

    • O-(2-tert-butoxyethyl)hydroxylamine (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

    • Tetrahydrofuran (THF)

    • Dilute Hydrochloric Acid

    • Ethyl Acetate

    • Magnesium Sulfate

    • Methanol

  • Procedure:

    • Dissolve 2,3,4-trifluoro-5-nitrobenzoic acid (0.11 mol) and N,N'-carbonyldiimidazole (0.14 mol) in tetrahydrofuran (110 mL).

    • To the stirring solution, add O-(2-tert-butoxyethyl)hydroxylamine (0.14 mol).

    • Add N,N-diisopropylethylamine (0.45 mol) dropwise.

    • Heat the reaction mixture to 50°C and stir for 8 hours.

    • Monitor the reaction completion by Thin Layer Chromatography (TLC).

    • Once complete, concentrate the reaction liquor to dryness by rotary evaporation.

    • Neutralize the residue with dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Dry the organic layer with magnesium sulfate and concentrate by rotary evaporation.

    • Recrystallize the crude product from methanol to yield N-(2-tert-butoxyethoxy)-2,3,4-trifluoro-5-nitrobenzamide as an off-white solid.[4]

Broader Potential and Future Directions

While the synthesis of Binimetinib is a testament to the utility of this compound, its potential applications extend beyond this specific MEK inhibitor. The highly substituted nature of this scaffold makes it an ideal candidate for the generation of diverse compound libraries for screening against a wide range of biological targets.

  • Kinase Inhibitors: The benzimidazole core, readily accessible from this starting material, is a privileged scaffold in kinase inhibitor design. By varying the substituents on the benzimidazole ring system, it is possible to develop inhibitors for other kinases implicated in cancer and other diseases.

  • Antimicrobial Agents: The benzimidazole moiety is also a well-known pharmacophore in antimicrobial drug discovery. The unique electronic properties conferred by the fluorine and nitro groups could lead to the development of novel antibacterial or antifungal agents with improved potency or a different spectrum of activity.

  • Other Therapeutic Areas: The versatility of the functional groups allows for a wide range of chemical transformations, opening up possibilities for the synthesis of compounds with potential applications in other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and viral infections.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its pivotal role in the synthesis of the approved anticancer drug Binimetinib underscores its importance. The strategic arrangement of its functional groups provides a robust platform for the development of a wide array of biologically active molecules. As the demand for novel therapeutics continues to grow, the exploration of derivatives of this compound is a promising avenue for the discovery of new and effective treatments for a range of human diseases. Further investigation into the structure-activity relationships of its derivatives is warranted to fully unlock the therapeutic potential of this remarkable scaffold.

References

A Comprehensive Technical Review of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid: Synthesis, Properties, and Application in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluoro-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that has garnered significant attention in the field of medicinal chemistry. Its strategic substitution pattern, featuring amino, difluoro, and nitro groups, makes it a valuable and versatile building block in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth review of the current research surrounding this compound, focusing on its physicochemical properties, detailed synthetic protocols, and its pivotal role as a key intermediate in the manufacture of the MEK inhibitor, Binimetinib. While direct biological activity studies on this compound are not extensively reported in the current literature, its importance in the development of targeted cancer therapies is paramount. The general biological potential of substituted nitrobenzoic and fluorinated benzoic acids suggests that the unique structural attributes of this molecule may warrant further investigation.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis and potential future research. The key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₄F₂N₂O₄[3]
Molecular Weight 218.12 g/mol [3]
CAS Number 284030-57-5[3]
Appearance Yellow solid[4]
Melting Point 185 °C[5]
Solubility Soluble in DMSO, slightly soluble in water[5]
Purity (typical) ≥95% - 98%[5][6]

Synthesis of this compound

The synthesis of this compound is a well-documented procedure, typically involving the nucleophilic aromatic substitution of a trifluoro-substituted precursor. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 2,3,4-trifluoro-5-nitrobenzoic acid

This protocol is adapted from established synthetic procedures.[4]

Materials:

  • 2,3,4-trifluoro-5-nitrobenzoic acid

  • Concentrated ammonium hydroxide (28% NH₃)

  • Distilled water

  • Concentrated hydrochloric acid

  • Methyl tert-butyl ether (MTBE)

  • Ice-water bath

  • Standard laboratory glassware and filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Reaction Setup: A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 equivalent) is prepared in distilled water.

  • Ammonolysis: The suspension is cooled in an ice-water bath, and concentrated ammonium hydroxide (approximately 5.6 equivalents) is added slowly while maintaining the temperature below 6.0 °C.

  • Reaction Progression: After the addition is complete, the mixture is stirred for about 50 minutes at low temperature, then allowed to warm to room temperature and stirred for an additional 3-4 hours.

  • Monitoring: The progress of the reaction is monitored by HPLC until the conversion of the starting material is greater than 90%.

  • Acidification: The reaction mixture is cooled again in an ice-water bath, and the pH is adjusted to 2 by the slow, dropwise addition of concentrated hydrochloric acid.

  • Precipitation and Filtration: The mixture is stirred for 1 hour under ice-bath conditions to facilitate precipitation. The resulting solid is collected by filtration.

  • Washing and Drying: The filter cake is washed sequentially with distilled water and methyl tert-butyl ether (MTBE). The product is then dried in an oven at approximately 48°C overnight to yield this compound as a yellow solid.

Yield: The reported total yield for this process is approximately 88%.[4]

Characterization Data:

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH).[4]

  • IR (cm⁻¹): 3494, 3383, 1697, 1641, 1280.[4]

Role in the Synthesis of Binimetinib

The primary and most significant application of this compound is as a crucial intermediate in the multi-step synthesis of Binimetinib (Mektovi®), a potent and selective MEK1/2 inhibitor.[7] Binimetinib is used in combination with Encorafenib for the treatment of certain types of melanoma with BRAF V600E or V600K mutations.[8]

The synthesis of Binimetinib from this compound involves a series of chemical transformations to construct the final complex molecule. The general workflow is depicted in the diagram below.

G A 4-Amino-2,3-difluoro- 5-nitrobenzoic acid B Amide Formation A->B C N-(alkoxy)-4-amino-2,3-difluoro- 5-nitrobenzamide derivative B->C D Reduction of Nitro Group & Benzimidazole Formation C->D E Benzimidazole Intermediate D->E F Palladium-catalyzed Arylation E->F G Coupled Intermediate F->G H Methylation G->H I Methylated Intermediate H->I J Deprotection I->J K Binimetinib J->K

Caption: Synthetic workflow for Binimetinib from this compound.

Biological Context: The MEK-ERK Signaling Pathway

While this compound itself is not known to be biologically active in the same manner as its final product, its synthesis is critical for the development of drugs that target key cellular signaling pathways implicated in cancer. Binimetinib functions by inhibiting MEK1 and MEK2, which are central components of the RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway).[9][10] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[11] In many cancers, mutations in genes like BRAF and RAS lead to the hyperactivation of this pathway, promoting uncontrolled cell growth.[9]

The diagram below illustrates the simplified MEK-ERK signaling cascade and the point of inhibition by Binimetinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Binimetinib Binimetinib Binimetinib->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Simplified MEK-ERK signaling pathway and the inhibitory action of Binimetinib.

Future Perspectives

The research landscape for this compound is currently dominated by its application in synthesis. However, the presence of fluoro and nitro groups, both of which are known to impart significant biological activities in other molecular contexts, suggests that this compound and its close analogs could be of interest for direct pharmacological evaluation.[1] Future research could explore its potential antimicrobial, anti-inflammatory, or other cytotoxic effects. Furthermore, the development of more efficient and greener synthetic routes to this key intermediate remains an area of interest for process chemists in the pharmaceutical industry.

Conclusion

This compound is a compound of significant industrial and medicinal importance, primarily serving as an indispensable building block for the synthesis of the targeted anticancer drug Binimetinib. Its well-defined synthesis and physicochemical properties make it a reliable component in complex drug manufacturing processes. While the direct biological profile of this compound is not yet explored, its contribution to the fight against cancer through its role in the production of a life-extending therapy is undeniable. This technical guide consolidates the current knowledge on this important molecule, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Safety and handling of 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for qualified professionals and is based on publicly available safety data. It is not a substitute for a comprehensive risk assessment by the user. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

This compound is a chemical intermediate utilized in the pharmaceutical and research sectors. Its proper handling is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of its safety profile, handling procedures, and emergency response based on available technical data.

Hazard Identification and Classification

The primary known hazard associated with this compound is its acute oral toxicity.[1] It is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

GHS Pictogram:

alt text

Physicochemical and Toxicological Properties

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available information.

Physicochemical Data

PropertyValue
CAS Number 284030-57-5
Molecular Formula C₇H₄F₂N₂O₄
Molecular Weight 218.11 g/mol [2]
Appearance Solid, Powder[3]
Melting Point 185 °C[3]
Boiling Point 401.139 °C at 760 mmHg[4]
Density 1.751 g/cm³[4]
Vapor Pressure 0 mmHg at 25 °C[4][5]
Solubility Soluble in DMSO, Slightly soluble in water[3]

Toxicological Data

EndpointValue
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the "Harmful if swallowed" classification and the lack of comprehensive toxicological data, cautious handling is imperative. The following protocols are based on standard best practices for handling hazardous chemical solids.

4.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[5] For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is required.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.

4.2. Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[5]
Skin and Body Protection A standard laboratory coat. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[6]
Respiratory Protection For situations where dust may be generated and a fume hood is not available, a NIOSH/MSHA-approved N95 dust mask or higher is recommended.[6]

4.3. Handling and Storage Procedures

  • General Hygiene: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1]

  • Weighing and Transfer: To minimize dust formation, weighing should be conducted in a fume hood or a designated containment area. Use non-sparking tools for transfers.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials, though specific incompatibilities are not well-documented.

Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_sds Review SDS prep_risk->prep_sds prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_sds->prep_eng prep_ppe Inspect & Don PPE handle_weigh Weigh Compound (in Fume Hood) prep_ppe->handle_weigh prep_eng->prep_ppe handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware & Surfaces handle_reaction->clean_decontaminate clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_ppe Doff & Dispose of PPE clean_dispose->clean_ppe clean_wash Wash Hands clean_ppe->clean_wash

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures.

6.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5]
Inhalation Move the victim to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, seek medical attention.
Eye Contact Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes.[1] Keep the eye wide open while rinsing. Get medical attention.[1]

6.2. Accidental Release Measures (Spills)

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as described in Section 4.2. Avoid dust formation.[5]

  • Containment: Sweep or vacuum up the spillage and collect it in a suitable, sealed container for disposal.[1]

  • Environmental Precautions: Prevent the substance from entering drains or the environment.[5]

Emergency Response Workflow

The following diagram illustrates the logical steps to take in the event of a spill.

start Spill Occurs assess Assess Spill Size & Immediate Danger start->assess evacuate Evacuate Area Alert Others assess->evacuate Major Spill or Unknown Hazard ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Minor Spill Safe to Proceed contain Contain Spill Prevent Spread ppe->contain cleanup Clean Up Spill (Absorb & Collect) contain->cleanup decon Decontaminate Area & Equipment cleanup->decon dispose Package & Label Waste for Disposal decon->dispose report Report Incident dispose->report

Caption: A workflow for responding to a spill of this compound.

Stability and Reactivity

There is currently no data available on the chemical stability, reactivity, conditions to avoid, incompatible materials, or hazardous decomposition products for this compound.[6] It is prudent to assume that it may be incompatible with strong oxidizing agents and strong bases, as is common for similar compounds.

Disposal Considerations

Dispose of this chemical and its container through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not allow the material to enter sewer systems or contaminate water, foodstuffs, or feed.[5] All disposal practices must be in accordance with local, state, and federal regulations.

References

The Versatile Building Block: A Technical Guide to 4-Amino-2,3-difluoro-5-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of 4-amino-2,3-difluoro-5-nitrobenzoic acid, a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring amino, nitro, and carboxylic acid groups, along with two fluorine atoms, imparts distinct reactivity and makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development.

Physicochemical and Spectroscopic Properties

This compound is a yellow solid with the molecular formula C₇H₄F₂N₂O₄ and a molecular weight of 218.11 g/mol .[1] A summary of its key physical and spectroscopic data is presented in the tables below for easy reference.

Table 1: Physical Properties

PropertyValueReference
CAS Number284030-57-5[2]
Molecular FormulaC₇H₄F₂N₂O₄[2]
Molecular Weight218.11 g/mol [1]
Melting Point185 °C[2]
SolubilitySoluble in DMSO, slightly soluble in water[2]
Physical StatePowder[2]

Table 2: Spectroscopic Data

TechniqueDataReference
¹³C NMR (100 MHz, DMSO-d₆)δ 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH)[3]
IR (cm⁻¹)3494, 3383, 1697, 1641, 1280[3]
Mass Spectrum (APCI-)m/z: 217 (M-1)[4]

Synthesis of this compound

The most common synthetic route to this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2,3,4-trifluoro-5-nitrobenzoic acid with ammonia.

Synthesis reactant 2,3,4-Trifluoro-5-nitrobenzoic acid product This compound reactant->product Nucleophilic Aromatic Substitution reagent Ammonium Hydroxide (aq) reagent->product

Figure 1: Synthesis of this compound.
Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Materials:

  • 2,3,4-Trifluoro-5-nitrobenzoic acid

  • Concentrated ammonium hydroxide solution (28% NH₃ in water)

  • Concentrated hydrochloric acid

  • Distilled water

  • Methyl tert-butyl ether (MTBE)

  • Ice

Procedure:

  • A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 equivalent) in distilled water is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

  • The suspension is cooled to below 6.0 °C.

  • Concentrated ammonium hydroxide solution (5.6 equivalents) is added slowly to the suspension over 2-2.5 hours, maintaining the temperature below 6.0 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 50 minutes at the same temperature.

  • The reaction mixture is then allowed to warm to room temperature and is stirred for 3-4 hours. The progress of the reaction is monitored by HPLC.

  • Once the conversion is greater than 90%, the reaction mixture is cooled in an ice-water bath.

  • The pH of the mixture is adjusted to 2 by the slow, dropwise addition of concentrated hydrochloric acid.

  • The mixture is stirred for 1 hour under ice-bath conditions, leading to the precipitation of the product.

  • The precipitate is collected by filtration.

  • The filter cake is washed sequentially with distilled water and methyl tert-butyl ether (MTBE).

  • The solid product is dried in an oven at 48 °C overnight to yield this compound as a yellow solid.

Purity and Yield: The reported yield for this synthesis is approximately 88%. HPLC analysis of the product typically shows purities in the range of 81-84% at 220 nm and 95-97% at 254 nm.[3]

Applications in Organic Synthesis

The strategic placement of reactive functional groups and fluorine atoms makes this compound a versatile building block for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds with pharmaceutical applications.

Synthesis of Binimetinib: A Case Study

A prominent application of this building block is in the synthesis of Binimetinib, a MEK inhibitor used in cancer therapy.[5] The synthesis of this drug showcases the utility of the various functional groups on the this compound core. A simplified workflow for a key step in the synthesis of a Binimetinib precursor is outlined below.

Binimetinib_Synthesis start This compound intermediate 4-Amino-2-[(4-bromo-2-fluorophenyl)amino]- 3-fluoro-5-nitrobenzoic acid start->intermediate Nucleophilic Aromatic Substitution reactant2 4-Bromo-2-fluoroaniline reactant2->intermediate diamino Diamino Intermediate intermediate->diamino Nitro Group Reduction reduction Reduction of Nitro Group reduction->diamino benzimidazole Benzimidazole Core of Binimetinib diamino->benzimidazole Benzimidazole Formation cyclization Cyclization cyclization->benzimidazole

References

Methodological & Application

Application Notes and Protocols: 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and application of 4-Amino-2,3-difluoro-5-nitrobenzoic acid, a key intermediate in the synthesis of pharmacologically active compounds, notably the MEK inhibitor Binimetinib.

Chemical Properties and Data

PropertyValueReference
CAS Number 284030-57-5[1][2][3][4]
Molecular Formula C₇H₄F₂N₂O₄[1][2][3][4]
Molecular Weight 218.11 g/mol [1][2][3][4]
Appearance Yellow solid[3]
Melting Point 185 °C[3]
Solubility Soluble in DMSO, slightly soluble in water.[3]
Purity ≥95% - 98%[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 2,3,4-trifluoro-5-nitrobenzoic acid via nucleophilic aromatic substitution.

Materials:

  • 2,3,4-trifluoro-5-nitrobenzoic acid

  • Ammonium hydroxide solution (30% in water)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 15 g (67.8 mmol) of 2,3,4-trifluoro-5-nitrobenzoic acid in 30 mL of deionized water.[1]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 35 mL (271 mmol) of ammonium hydroxide solution (30% in water) to the cooled solution while stirring.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, dilute the mixture with 30 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).[1]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the pure product.

Quantitative Data:

ReactantMolar EquivalentYieldPurity
2,3,4-trifluoro-5-nitrobenzoic acid1.014 g (95%)MS APCI (-) m/z 217 (M-1) detected
Protocol 2: Application in the Synthesis of a Binimetinib Intermediate

This protocol describes the use of this compound as a key building block in the synthesis of 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid, an intermediate for the MEK inhibitor Binimetinib.

Materials:

  • This compound

  • 4-bromo-2-fluoroaniline

  • N,N-diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Acetic acid

  • Process water

Equipment:

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a reaction vessel, add 100 g of this compound, 100 g of N,N-diisopropylethylamine, and 262 g of 4-bromo-2-fluoroaniline at room temperature.

  • Raise the temperature of the reaction mixture to 107 ± 5 °C and stir until the reaction is complete (monitor by HPLC).

  • Cool the reaction mixture to 25 ± 5 °C.

  • Add process water to the mixture.

  • Adjust the pH of the reaction mixture to 4.0-4.5 using acetic acid.

  • Stir the resulting slurry, then filter the solid product.

  • Wash the collected solid and then add it to acetonitrile at 35 ± 5 °C.

  • Stir the suspension, filter the solid, and dry it under vacuum to obtain the title compound.

Quantitative Data:

Starting MaterialProductYield
This compound4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid87%

Signaling Pathway and Mechanism of Action

Binimetinib, a downstream product synthesized using this compound, is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[5][6] This pathway is frequently hyperactivated in various cancers, particularly in melanomas with BRAF mutations, leading to uncontrolled cell proliferation and survival.[5][6] Binimetinib's inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and impeding tumor growth.[5]

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, ELK1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression for Binimetinib Binimetinib Binimetinib->MEK Inhibits

Caption: MAPK/ERK signaling pathway and the inhibitory action of Binimetinib on MEK1/2.

Experimental Workflow Visualization

The synthesis of the Binimetinib intermediate from this compound can be visualized as a streamlined workflow.

Synthesis_Workflow Start Start: this compound + 4-bromo-2-fluoroaniline + DIPEA Reaction Reaction at 107 ± 5 °C Start->Reaction Cooling Cooling to 25 ± 5 °C Reaction->Cooling Quench Water Quench & pH Adjustment (pH 4.0-4.5 with Acetic Acid) Cooling->Quench Filtration1 Filtration Quench->Filtration1 Slurry Acetonitrile Slurry at 35 ± 5 °C Filtration1->Slurry Filtration2 Filtration & Drying Slurry->Filtration2 Product Product: 4-amino-2-[(4-bromo-2-fluorophenyl)amino] -3-fluoro-5-nitrobenzoic acid Filtration2->Product

Caption: Workflow for the synthesis of a key Binimetinib intermediate.

References

Application of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid in the Synthesis of the MEK Inhibitor Binimetinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic pathway for the MEK inhibitor Binimetinib, with a specific focus on the utilization of the key starting material, 4-Amino-2,3-difluoro-5-nitrobenzoic acid. The following sections detail the synthetic strategy, experimental protocols, and relevant data, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

Binimetinib (MEK162) is a potent and selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1] It is a critical component of combination therapies for certain types of cancer, particularly BRAF-mutant melanoma, where it helps to overcome resistance mechanisms associated with BRAF inhibitors alone by targeting the MAPK signaling pathway.[1] The synthesis of Binimetinib involves a multi-step process, with this compound serving as a crucial precursor for the construction of the core benzimidazole scaffold.

Synthetic Pathway Overview

The synthesis of Binimetinib from this compound involves a sequence of reactions including amination, reduction, cyclization, palladium-catalyzed cross-coupling, methylation, and a final amide coupling and deprotection. An alternative and closely related starting material, 2,3,4-trifluoro-5-nitrobenzoic acid, can also be utilized, which requires an initial ammonolysis step to introduce the C4-amino group.[1][2]

The general synthetic approach is outlined below. It is important to note that while the direct use of this compound is cited, more detailed public data is available for the synthesis starting from the trifluoro precursor. The protocol will detail the steps following the formation of the 4-amino intermediate.

Experimental Protocols

The following protocols are compiled from various sources and represent a plausible synthetic route. Researchers should optimize these conditions as needed.

Step 1: Synthesis of 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid

This step involves the nucleophilic aromatic substitution of a fluorine atom on this compound with 4-bromo-2-fluoroaniline.

  • Reagents and Materials:

    • This compound

    • 4-bromo-2-fluoroaniline

    • N,N-diisopropylethylamine (DIPEA)

    • Acetonitrile

    • Acetic acid

    • Process water

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equiv.), N,N-diisopropylethylamine (1.0 equiv.), and 4-bromo-2-fluoroaniline (2.6 equiv.).[3]

    • Heat the reaction mixture to 107 ± 5 °C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).[3]

    • Cool the reaction mixture to 25 ± 5 °C and add process water.[3]

    • Adjust the pH of the mixture to 4.0-4.5 using acetic acid to precipitate the product.[3]

    • Stir the suspension, then filter the solid product and dry it.[3]

    • The crude product can be further purified by stirring with acetonitrile at 35 ± 5 °C, followed by filtration and drying under vacuum.[3]

Step 2: Reduction of the Nitro Group to Form 4,5-diamino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluorobenzoic acid

The nitro group is reduced to an amine, setting the stage for the benzimidazole ring formation.

  • Reagents and Materials:

    • 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid

    • 5% Platinum on carbon (Pt/C, 50% wet)

    • Quinoline

    • Methanol

    • Tetrahydrofuran (THF)

    • Hydrogen gas

  • Procedure:

    • In a hydrogenator, dissolve 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid (1.0 equiv.) in a mixture of methanol and tetrahydrofuran.[3]

    • Add quinoline (0.33 equiv.) and 5% Pt/C (50% wet).[3]

    • Apply hydrogen gas pressure (1-1.5 Kg/cm²) and stir the mixture until the reaction is complete.[3]

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate.[3]

    • Add methanol to the residue, stir at 45 ± 5 °C, then cool, filter, and dry the product.[3]

Step 3: Benzimidazole Ring Formation

The diamine intermediate undergoes cyclization with formic acid to form the benzimidazole core.

  • Reagents and Materials:

    • 4,5-diamino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluorobenzoic acid

    • Formic acid

  • Procedure:

    • Treat the diamine intermediate with formic acid. This reaction is typically heated to drive the cyclization.

    • After the reaction is complete, the product is isolated by crystallization from a suitable solvent system like ethyl acetate and heptane.[1]

Step 4: Methylation of the Benzimidazole Nitrogen

The N1 position of the benzimidazole ring is methylated.

  • Reagents and Materials:

    • The benzimidazole intermediate from Step 3

    • Methyl iodide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the benzimidazole intermediate (1.0 equiv.) in DMF.[1]

    • Add potassium carbonate (excess) and methyl iodide (1.05 equiv.).[4]

    • Stir the reaction mixture at room temperature for 15-20 hours.[4]

    • Upon completion, dilute the reaction mixture with ethyl acetate and water.[4]

    • Separate the organic layer, wash with water, dry with sodium sulfate, and concentrate to obtain the methylated product.[4]

Step 5: Amide Coupling and Deprotection to Yield Binimetinib

The final steps involve coupling with a protected hydroxylamine and subsequent deprotection to reveal the hydroxamic acid moiety of Binimetinib. A more direct approach involves coupling with O-(2-hydroxyethyl)hydroxylamine followed by formation of the final product. However, a common route involves a protected hydroxylamine.

  • Reagents and Materials:

    • The methylated benzimidazole carboxylic acid from Step 4

    • O-(tert-butyldimethylsilyl)-N-(2-hydroxyethyl)hydroxylamine or similar protected hydroxylamine

    • Coupling agents (e.g., CDI, HATU)

    • Deprotection agent (e.g., Phosphoric acid)

    • Acetonitrile

  • Procedure (Illustrative):

    • The carboxylic acid is activated with a coupling agent like 1,1'-Carbonyldiimidazole (CDI).

    • The activated acid is then reacted with the protected hydroxylamine.

    • The resulting intermediate is deprotected. For a tert-butyl ether protecting group, the intermediate is treated with excess aqueous phosphoric acid in acetonitrile.[1]

    • The final product, Binimetinib, is isolated by recrystallization.[1]

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of Binimetinib and related intermediates.

StepStarting MaterialProductYieldReference
Condensation2,3,4-trifluoro-5-nitrobenzoic acidN-(2-tert-butoxyethoxy)-2,3,4-trifluoro-5-nitrobenzamide88.0%[2]
AminationThis compound4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid87%[3]
Reduction of Nitro Group4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid4,5-diamino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-benzoic acid86%[3]
Methylation and Deprotection (two steps)N-(2-tert-butoxy ethyoxyl)-6-[(4-bromo-2-fluoro-phenyl)amino]-7-fluoro-3H-benzimidazole-5-formamideBinimetinib56%[1]
Chlorination6-(4-Bromo-phenylamino)-7-chloro-3H-benzoimidazole-5-carboxylic acid methyl ester6-(4-Bromo-2-chloro-phenylamino)- 7 -chloro-3H-benzoimidazole-5 -carboxylic acid methyl ester57%[5]

Visualizations

Binimetinib Synthesis Workflow

G A 4-Amino-2,3-difluoro- 5-nitrobenzoic acid C Nucleophilic Aromatic Substitution A->C B 4-bromo-2-fluoroaniline B->C D 4-amino-2-[(4-bromo-2-fluorophenyl)amino]- 3-fluoro-5-nitrobenzoic acid C->D DIPEA, heat E Nitro Group Reduction D->E H2, Pt/C F 4,5-diamino-2-[(4-bromo-2-fluorophenyl)amino]- 3-fluorobenzoic acid E->F G Benzimidazole Formation F->G Formic Acid H Benzimidazole Carboxylic Acid G->H I Methylation H->I CH3I, K2CO3 J Methylated Benzimidazole I->J K Amide Coupling & Deprotection J->K 1. Coupling 2. Deprotection L Binimetinib K->L cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS Activates BRAF BRAF RAS->BRAF Activates MEK1_2 MEK1/2 BRAF->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Activates Transcription Factors Transcription Factors ERK1_2->Transcription Factors Binimetinib Binimetinib Binimetinib->MEK1_2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

References

Application Notes and Protocols: Reaction Mechanisms Involving 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction mechanisms involving 4-Amino-2,3-difluoro-5-nitrobenzoic acid, a key building block in the synthesis of pharmaceutically active compounds. The primary application highlighted is its use in the synthesis of Binimetinib, a potent MEK inhibitor.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring fluorine atoms, an amino group, and a nitro group, allows for a variety of chemical transformations, making it a valuable precursor in the development of complex molecules, particularly in the pharmaceutical industry. One of the most significant applications of this compound is in the synthesis of Binimetinib, a selective inhibitor of MEK1 and MEK2 enzymes in the MAPK/ERK signaling pathway.[1][2][3]

Synthesis of this compound

The title compound is typically synthesized from 2,3,4-trifluoro-5-nitrobenzoic acid via a nucleophilic aromatic substitution reaction with ammonium hydroxide.[1]

Experimental Protocol: Synthesis of this compound

A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 equiv) in distilled water is cooled to below 6.0 °C. Concentrated ammonium hydroxide solution (5.6 equiv) is added slowly while maintaining the low temperature. The reaction mixture is stirred for approximately 50 minutes, then allowed to warm to room temperature and stirred for an additional 3-4 hours. The reaction progress is monitored by HPLC. Upon completion, the mixture is cooled in an ice-water bath, and the pH is adjusted to 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with distilled water and methyl tert-butyl ether (MTBE), and dried to afford this compound as a yellow solid.[1]

Quantitative Data for the Synthesis of this compound
ParameterValueReference
Starting Material2,3,4-trifluoro-5-nitrobenzoic acid[1]
ReagentConcentrated Ammonium Hydroxide[1]
SolventWater[1]
Reaction Temperature< 6.0 °C to Room Temperature[1]
Reaction Time~5 hours[1]
Product Yield88%[1]
HPLC Purity (254 nm)96.96%[1]
Spectroscopic Data
  • ¹³C NMR (100 MHz, DMSO-d6) δ: 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH).[1]

  • IR (cm⁻¹): 3494, 3383, 1697, 1641, 1280.[1]

Application in the Synthesis of Binimetinib

This compound is a crucial starting material for the synthesis of Binimetinib. The synthetic route involves a series of key transformations, including a nucleophilic aromatic substitution (or a Buchwald-Hartwig amination), reduction of the nitro group, formation of the benzimidazole core, methylation, and subsequent amide bond formation and deprotection steps.

Overall Synthetic Workflow for Binimetinib

G A 4-Amino-2,3-difluoro- 5-nitrobenzoic acid B Nucleophilic Aromatic Substitution (with 4-bromo-2-fluoroaniline) A->B Step 1 C 4-Amino-2-((4-bromo-2-fluorophenyl)amino)- 3-fluoro-5-nitrobenzoic acid B->C D Nitro Group Reduction C->D Step 2 E 3,4-Diamino-2-((4-bromo-2-fluorophenyl)amino)- 5-fluorobenzoic acid D->E F Benzimidazole Formation (with formic acid) E->F Step 3 G 6-((4-Bromo-2-fluorophenyl)amino)-7-fluoro- 1H-benzo[d]imidazole-5-carboxylic acid F->G H Methylation G->H Step 4 I 6-((4-bromo-2-fluorophenyl)amino)-7-fluoro- 3-methyl-3H-benzo[d]imidazole-5-carboxylic acid H->I J Amide Coupling (with O-(2-hydroxyethyl)hydroxylamine derivative) I->J Step 5 K Protected Binimetinib Intermediate J->K L Deprotection K->L Step 6 M Binimetinib L->M

Caption: Synthetic workflow for Binimetinib starting from this compound.

Key Reaction Mechanisms and Protocols

Step 1: Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position of this compound is susceptible to nucleophilic attack by an amine, such as 4-bromo-2-fluoroaniline. This reaction is a key step in building the core structure of Binimetinib.

G cluster_start Starting Materials cluster_intermediate Meisenheimer Complex (Intermediate) cluster_product Product A 4-Amino-2,3-difluoro- 5-nitrobenzoic acid C Sigma Complex A->C Nucleophilic Attack B 4-Bromo-2-fluoroaniline B->C D 4-Amino-2-((4-bromo-2-fluorophenyl)amino)- 3-fluoro-5-nitrobenzoic acid C->D Loss of F⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: A mixture of this compound (1.0 equiv), 4-bromo-2-fluoroaniline (1.2 equiv), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like xylene is heated at reflux. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine to provide the necessary o-phenylenediamine functionality for the subsequent benzimidazole ring formation.

Experimental Protocol: The nitro-substituted benzoic acid derivative from the previous step is dissolved in a suitable solvent such as a mixture of methanol and tetrahydrofuran. A catalyst, typically 5% Platinum on carbon (Pt/C), is added, and the mixture is subjected to hydrogenation at elevated temperature and pressure until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield the diamino product.

Step 3: Benzimidazole Formation

The o-phenylenediamine derivative undergoes cyclization with formic acid to form the benzimidazole ring.

G A o-phenylenediamine derivative C Tetrahedral Intermediate A->C Nucleophilic attack B Formic Acid B->C D N-formyl intermediate C->D - H₂O E Cyclized Intermediate D->E Intramolecular nucleophilic attack F Benzimidazole Product E->F - H₂O

Caption: Mechanism of Benzimidazole Formation.

Experimental Protocol: The diamino compound is heated with formic acid. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by adjusting the pH with a base. The solid is collected by filtration and purified.

Step 4: Methylation of the Benzimidazole Ring

The benzimidazole nitrogen is methylated using a suitable methylating agent.

Experimental Protocol: The benzimidazole derivative is dissolved in an appropriate solvent like N,N-dimethylformamide (DMF). A base such as potassium carbonate is added, followed by the dropwise addition of methyl iodide. The reaction is stirred at room temperature until completion. The product is then isolated by extraction and purified by chromatography.

Step 5 & 6: Amide Coupling and Deprotection

The carboxylic acid is activated and coupled with a protected hydroxylamine derivative, followed by deprotection to yield the final product, Binimetinib.

Experimental Protocol: The methylated benzimidazole carboxylic acid is activated, for example with 1,1'-carbonyldiimidazole (CDI), and then reacted with a protected O-(2-hydroxyethyl)hydroxylamine. The resulting protected intermediate is then deprotected, typically using acidic conditions (e.g., phosphoric acid in acetonitrile), to give Binimetinib.

Quantitative Data for Binimetinib Synthesis Steps
StepReactionReagentsYieldReference
1Nucleophilic Aromatic Substitution4-bromo-2-fluoroaniline, DIPEANot specified[4]
2Nitro Group ReductionH₂, Pt/C~86%[4]
3Benzimidazole FormationFormic AcidNot specified[5]
4MethylationMethyl iodide, K₂CO₃Not specified[5]
5 & 6Amide Coupling & DeprotectionCDI, protected hydroxylamine, Phosphoric acid56% (over two steps)[5]

Mechanism of Action of Binimetinib: MEK Inhibition in the MAPK/ERK Signaling Pathway

Binimetinib is a non-ATP-competitive inhibitor of MEK1 and MEK2.[3] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[6][7][8] In many cancers, this pathway is constitutively activated due to mutations in upstream components like BRAF or RAS. By inhibiting MEK, Binimetinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling and inhibiting cancer cell growth.[2]

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Binimetinib Binimetinib Binimetinib->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Binimetinib on MEK.

Conclusion

This compound is a key intermediate in the synthesis of the MEK inhibitor Binimetinib. The synthetic route involves a series of well-established organic reactions for which detailed protocols and mechanistic understanding are crucial for successful implementation in a research and drug development setting. The information provided in these application notes serves as a comprehensive guide for scientists working with this important building block.

References

Application Notes and Protocols for the Quantification of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid, a key intermediate in the synthesis of the MEK inhibitor drug, Binimetinib.[1] The protocols described herein are intended as a starting point for method development and validation in quality control and research settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of appropriate analytical methods.

PropertyValueReference
Chemical Formula C₇H₄F₂N₂O₄[2][3]
Molecular Weight 218.11 g/mol [4]
CAS Number 284030-57-5[2][3]
Appearance Yellow solid[5]
Purity (typical) ≥95%[2][4]
Storage Room temperature, sealed in a dry environment[2]

Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for the quantification of aromatic compounds. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantitative determination of this compound. The method is suitable for purity assessment and quantification in bulk materials and in-process control samples.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Formic acid (FA), analytical grade.

  • Ultrapure water.

  • This compound reference standard (≥98% purity).

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve it in 100 mL of Mobile Phase B in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions The following table summarizes the recommended HPLC-UV parameters. These may require optimization based on the specific instrumentation and column used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-5 min: 95% A, 5% B5-15 min: Linear gradient to 5% A, 95% B15-20 min: 5% A, 95% B20.1-25 min: Re-equilibration to 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm and 220 nm[5]

4. Sample Preparation

  • Solid Samples: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • Liquid Samples: Dilute the sample with the mobile phase to an appropriate concentration.

  • All samples and standards should be filtered through a 0.45 µm syringe filter before injection.

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Inject the sample solutions and determine the peak area for this compound.

  • Calculate the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc Calibration_Curve->Concentration_Calc

HPLC-UV quantification workflow.

Application Note 2: Sensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound. This method is particularly suitable for the analysis of low-level impurities or for bioanalytical applications.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., UPLC-MS/MS).

  • C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (ACN), LC-MS grade.

  • Formic acid (FA), LC-MS grade.

  • Ultrapure water.

  • This compound reference standard (≥98% purity).

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with no matrix interference.

  • Volumetric flasks, pipettes, and syringes with 0.22 µm filters.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC-UV protocol, using LC-MS grade solvents.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Working Solution: Prepare a solution of the internal standard at a fixed concentration.

3. Chromatographic and Mass Spectrometric Conditions The following table provides a starting point for LC-MS/MS method development.

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-1 min: 98% A, 2% B1-3 min: Linear gradient to 5% A, 95% B3-4 min: 5% A, 95% B4.1-5 min: Re-equilibration to 98% A, 2% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Precursor Ion (Q1): m/z 217.0Product Ion (Q3): To be determined by infusion and fragmentation analysis of the standard.
Collision Energy To be optimized for the specific instrument and analyte.

4. Sample Preparation

  • For Bulk Material: Prepare as described in the HPLC-UV protocol.

  • For Biological Matrices (e.g., Plasma):

    • To 100 µL of plasma, add the internal standard working solution.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Analyze the samples and determine the analyte-to-internal standard peak area ratio.

  • Calculate the concentration of this compound in the samples using the calibration curve.

LCMS_Workflow cluster_sample Sample Processing cluster_instrument Instrumental Analysis cluster_data Data Analysis Sample_Collection Sample Collection Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Extraction Extraction & Reconstitution Protein_Precipitation->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification vs. IS Peak_Integration->Quantification

LC-MS/MS bioanalytical workflow.

References

Application Notes and Protocols for the Purification of 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluoro-5-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this reagent is critical for the successful and reproducible synthesis of downstream products, ensuring the efficacy and safety of potential drug candidates. This document provides detailed protocols for common purification techniques applicable to this compound, including solvent washing, recrystallization, and column chromatography. The methodologies presented are based on established chemical principles and practices for the purification of substituted aromatic acids.

Data Presentation

The initial purity of synthesized this compound can vary depending on the reaction conditions and work-up procedure. The following table summarizes typical purity data obtained after synthesis and a basic washing step, as found in the literature.

Table 1: Purity of this compound After Synthesis and Washing

BatchAnalysis WavelengthPurity (%)Overall Yield (%)
Main Product220 nm83.6%88%
254 nm96.96%
Second Crop from Filtrate220 nm81.1%
254 nm95.40%

Data is based on a reported synthesis followed by washing with water and methyl tert-butyl ether (MTBE).[1][2]

For further enhancement of purity, additional techniques like recrystallization or chromatography are necessary. The following table provides an illustrative comparison of the potential effectiveness of different purification methods. Note: The "Purity After" and "Recovery" values are estimates for illustrative purposes, as specific experimental data for this compound is not widely available. These values will need to be determined empirically.

Table 2: Illustrative Comparison of Purification Techniques

Purification TechniqueStarting Purity (HPLC, 254 nm)Expected Purity After (HPLC, 254 nm)Expected Recovery (%)
Solvent Washing (Water & MTBE)~97%97-98%>95%
Recrystallization (Ethanol/Water)~97%>99%80-90%
Recrystallization (Methanol)~97%>99%75-85%
Column Chromatography (Silica Gel)~97%>99.5%60-80%

Experimental Protocols

Safety Precautions: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Purification by Solvent Washing

This protocol is suitable for removing residual inorganic salts and highly non-polar impurities from the crude product after synthesis.

Materials:

  • Crude this compound

  • Distilled Water

  • Methyl tert-butyl ether (MTBE)

  • Büchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • Transfer the crude, filtered product cake into a beaker.

  • Add a sufficient volume of distilled water to form a slurry. Stir vigorously for 15-20 minutes at room temperature.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with an additional portion of distilled water.

  • Transfer the water-washed solid to a clean beaker and add MTBE to form a slurry. Stir for 15-20 minutes at room temperature.

  • Collect the solid by vacuum filtration. Wash the cake with a small amount of fresh MTBE.

  • Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for achieving high purity. The choice of solvent is critical. For aminobenzoic acids, polar protic solvents or mixtures with water are often effective.[3]

Materials:

  • Crude or washed this compound

  • Candidate solvents (e.g., ethanol, methanol, isopropanol, acetone, water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Condenser (optional, but recommended)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Part A: Solvent Screening

  • Place approximately 50 mg of the compound into several test tubes.

  • To each tube, add a different solvent (e.g., 1 mL of ethanol, methanol, water) dropwise at room temperature, agitating after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • A solvent pair (e.g., ethanol/water) can be tested by dissolving the compound in a minimal amount of the "good" solvent (ethanol) and then adding the "poor" solvent (water) dropwise until turbidity appears.

Part B: Recrystallization Procedure (using Ethanol/Water as an example)

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add the minimum volume of hot ethanol required to just dissolve the solid completely. Stir continuously while heating.

  • If colored impurities are present, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven at 40-50°C.

Protocol 3: Purification by Column Chromatography

For the highest purity, or for separating closely related impurities, column chromatography is the method of choice.

Materials:

  • Crude or recrystallized this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of ethyl acetate and hexanes, with a small percentage of acetic acid to improve peak shape)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, create a "dry load" by adsorbing the compound onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. A gradient of increasing polarity (e.g., from 10% to 40% ethyl acetate in hexanes) may be necessary to elute the product. Adding ~0.5-1% acetic acid to the eluent can help prevent streaking of the carboxylic acid on the silica.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Monitoring: Monitor the collected fractions by TLC to identify which contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

The following diagrams illustrate the general workflow for the purification of this compound and the decision-making process for selecting a recrystallization solvent.

PurificationWorkflow Crude Crude Product (from synthesis) Washing Solvent Washing (Water & MTBE) Crude->Washing Basic Cleanup Recrystallization Recrystallization Washing->Recrystallization Higher Purity Chromatography Column Chromatography Washing->Chromatography Highest Purity Pure Pure Product (>99%) Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

SolventSelection Start Select Candidate Solvent Test_RT Test Solubility at Room Temp Start->Test_RT Soluble_RT Soluble at RT (Poor Solvent) Test_RT->Soluble_RT Yes Insoluble_RT Insoluble at RT Test_RT->Insoluble_RT No Consider_Pair Consider for Solvent Pair Soluble_RT->Consider_Pair Test_Hot Test Solubility when Hot Insoluble_RT->Test_Hot Soluble_Hot Soluble Hot (Good Solvent) Test_Hot->Soluble_Hot Yes Insoluble_Hot Insoluble Hot (Poor Solvent) Test_Hot->Insoluble_Hot No Select_Solvent Select as Recrystallization Solvent Soluble_Hot->Select_Solvent Reject_Solvent Reject Solvent Insoluble_Hot->Reject_Solvent Consider_Pair->Reject_Solvent

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Application Notes and Protocols for 4-Amino-2,3-difluoro-5-nitrobenzoic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Amino-2,3-difluoro-5-nitrobenzoic acid as a key pharmaceutical intermediate in the synthesis of targeted cancer therapeutics. This document includes detailed experimental protocols for its synthesis and subsequent conversion to a key downstream intermediate, quantitative data, and a visualization of the relevant biological signaling pathway for the final active pharmaceutical ingredient (API).

Introduction

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical molecules. Its unique substitution pattern, featuring amino, difluoro, and nitro groups, provides multiple reactive sites for diverse chemical transformations. This intermediate is notably employed in the synthesis of Binimetinib, a potent and selective MEK1/2 inhibitor used in the treatment of certain types of cancer, such as BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma. The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule, while the amino and nitro groups are precursors for the formation of heterocyclic ring systems central to the drug's structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 284030-57-5
Molecular Formula C₇H₄F₂N₂O₄
Molecular Weight 218.12 g/mol
Appearance White to off-white powder
Melting Point 182-185°C
Purity ≥98%
Solubility Soluble in DMSO, slightly soluble in water

Application in the Synthesis of Binimetinib

This compound is a crucial starting material for the multi-step synthesis of Binimetinib. The synthetic route involves a series of transformations, including nucleophilic aromatic substitution, reduction of the nitro group, cyclization to form a benzimidazole core, methylation, and amidation, followed by a final deprotection step.

Synthetic Scheme Overview

A generalized workflow for the synthesis of Binimetinib starting from this compound is depicted below.

G A 4-Amino-2,3-difluoro- 5-nitrobenzoic acid B 4-Amino-2-[(4-bromo-2-fluorophenyl)amino]- 3-fluoro-5-nitrobenzoic acid A->B Nucleophilic Aromatic Substitution C 4,5-Diamino-2-[(4-bromo-2-fluorophenyl)amino]- 3-fluorobenzoic acid B->C Nitro Group Reduction D 6-(4-Bromo-2-fluorophenylamino)-7-fluoro- 1H-benzoimidazole-5-carboxylic acid C->D Cyclization E 6-(4-Bromo-2-fluorophenylamino)-7-fluoro- 3-methyl-3H-benzoimidazole-5-carboxylic acid D->E Methylation F 6-(4-Bromo-2-fluorophenylamino)-7-fluoro-3-methyl- 3H-benzoimidazole-5-carboxylic acid (2-hydroxyethoxy)-amide (Binimetinib) E->F Amidation & Deprotection

Caption: Synthetic workflow for Binimetinib.

Experimental Protocols

The following are detailed protocols for the initial steps in the synthesis of Binimetinib, starting from the synthesis of this compound itself.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2,3,4-trifluoro-5-nitrobenzoic acid.

Materials:

  • 2,3,4-trifluoro-5-nitrobenzoic acid

  • Ammonium hydroxide solution (~30% in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Water (distilled or deionized)

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 15 g (67.8 mmol) of 2,3,4-trifluoro-5-nitrobenzoic acid in 30 mL of water.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 35 mL (271 mmol) of ammonium hydroxide solution (~30% in water) to the stirred solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the reaction progress (e.g., by TLC or LC-MS). The reaction is typically complete within 2.5 hours.

  • Upon completion, cool the reaction mixture back to 0°C in an ice bath.

  • Carefully add concentrated HCl to the reaction mixture until the pH is approximately 0 to precipitate the product.

  • Dilute the mixture with 30 mL of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)ProductMolar Mass ( g/mol )Yield (g)Yield (%)
2,3,4-trifluoro-5-nitrobenzoic acid221.091567.8This compound218.121495
Protocol 2: Synthesis of 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid

This protocol details the nucleophilic aromatic substitution reaction between this compound and 4-bromo-2-fluoroaniline.

Materials:

  • This compound

  • 4-bromo-2-fluoroaniline

  • N,N-diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Acetic acid

  • Water

  • Standard laboratory glassware for heating and filtration

Procedure:

  • To a reaction vessel, add 100 g of this compound, 100 g of N,N-diisopropylethylamine, and 262 g of 4-bromo-2-fluoroaniline at room temperature.

  • Heat the reaction mixture to 107 ± 5°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 25 ± 5°C.

  • Add process water to the mixture.

  • Adjust the pH of the reaction mixture to 4.0-4.5 using acetic acid.

  • Stir the mixture, then filter the solid product and dry it.

  • Add the obtained wet material to acetonitrile at 35 ± 5°C, stir, and then filter.

  • Dry the solid under vacuum to obtain the title compound.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)ProductMolar Mass ( g/mol )Yield (%)
This compound218.121004-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid389.1387

Biological Context: The MAPK/ERK Signaling Pathway

Binimetinib, the final product synthesized from this compound, is a highly specific inhibitor of MEK1 and MEK2, which are key components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF or RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth. Binimetinib's inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation Binimetinib Binimetinib Binimetinib->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Binimetinib.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the production of the targeted anti-cancer drug Binimetinib. The protocols provided herein offer a detailed guide for its synthesis and initial elaboration. The unique structural features of this molecule are instrumental in building the complex architecture of the final drug, which effectively targets the MAPK/ERK signaling pathway, a key driver in various malignancies. Further research and process optimization involving this intermediate are likely to continue to play a significant role in the development of novel therapeutics.

Application Notes and Protocols: Scale-up Synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluoro-5-nitrobenzoic acid is a key chemical intermediate, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its most notable application is in the manufacture of Binimetinib, a potent and selective MEK1/2 inhibitor used in the treatment of various cancers. The presence of fluorine atoms and nitro and amino groups on the benzoic acid core makes it a versatile building block for complex organic synthesis.

This document provides a detailed protocol for the laboratory-scale synthesis of this compound. Furthermore, it addresses critical considerations and strategies for the successful scale-up of this process to an industrial production level, with a focus on process safety, hazard management, and purification.

Application: Intermediate for Binimetinib Synthesis and MEK/ERK Pathway Inhibition

This compound is a crucial starting material for the synthesis of Binimetinib.[1][2][3] Binimetinib is an allosteric inhibitor of MEK1 and MEK2, which are key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[4] This pathway is frequently dysregulated in human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, Binimetinib blocks the downstream signaling to ERK, thereby inhibiting tumor growth.[4]

The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Binimetinib.

MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Binimetinib Binimetinib Binimetinib->MEK Inhibition

Caption: The RAS/RAF/MEK/ERK signaling pathway and inhibition by Binimetinib.

Laboratory-Scale Synthesis Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of this compound.

Synthesis Workflow

Synthesis_Workflow Start 2,3,4-Trifluoro-5-nitrobenzoic acid in Distilled Water Reagent Slow addition of Concentrated Ammonium Hydroxide (T < 6.0 °C) Start->Reagent Reaction Stirring and gradual warming to room temperature (3-4 hours) Reagent->Reaction Workup Cooling and pH adjustment to 2 with Concentrated HCl Reaction->Workup Isolation Filtration and washing with water and MTBE Workup->Isolation Product This compound (Yellow Solid) Isolation->Product

Caption: Laboratory synthesis workflow for this compound.

Experimental Details

Materials and Reagents:

ReagentCAS NumberMolecular FormulaQuantity (per 167.2 g starting material)
2,3,4-Trifluoro-5-nitrobenzoic acid162984-21-6C₇H₂F₃NO₄167.2 g (0.756 mol)
Concentrated Ammonium Hydroxide (28% NH₃)1336-21-6NH₄OH380 mL (4.23 mol)
Distilled Water7732-18-5H₂O400 mL + 1 L for washing
Concentrated Hydrochloric Acid (37%)7647-01-0HCl350 mL
Methyl tert-butyl ether (MTBE)1634-04-4C₅H₁₂O350 mL for washing

Procedure:

  • A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (167.2 g, 0.756 mol) is prepared in 400 mL of distilled water in a suitable reaction vessel equipped with a stirrer and a cooling system.

  • The reaction mixture is cooled to below 6.0 °C using an ice-water bath.

  • Concentrated ammonium hydroxide solution (380 mL, 4.23 mol) is added slowly to the suspension over a period of 2-2.5 hours, ensuring the temperature is maintained below 6.0 °C.

  • After the addition is complete, the mixture is stirred for an additional 50 minutes at the same temperature.

  • The reaction mixture is then allowed to slowly warm to room temperature and is maintained for 3-4 hours. The progress of the reaction should be monitored by HPLC until the conversion of the starting material is greater than 90%.

  • Upon completion, the reaction mixture is cooled in an ice-water bath.

  • The pH of the mixture is adjusted to 2 by the slow, dropwise addition of concentrated hydrochloric acid (350 mL).

  • The mixture is stirred for 1 hour under ice-bath conditions, leading to the precipitation of the product.

  • The precipitate is collected by filtration.

  • The filter cake is washed with 1 L of distilled water followed by 350 mL of methyl tert-butyl ether (MTBE).

  • The resulting yellow solid is dried in an oven at 48°C overnight to yield the final product.

Quantitative Data (Laboratory Scale):

ParameterValue
Yield
Main Batch134.9 g
Second Crop9.9 g
Total Yield 144.8 g (88%)
Purity (HPLC)
Main Batch96.96% @ 254 nm, 83.6% @ 220 nm
Second Crop95.40% @ 254 nm, 81.1% @ 220 nm

Scale-up Synthesis: Considerations and Protocols

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges, primarily related to heat management of the exothermic amination reaction, process safety, and efficient purification.

Process Safety and Hazard Management

The reaction of 2,3,4-trifluoro-5-nitrobenzoic acid with ammonium hydroxide is highly exothermic. On a large scale, the heat generated can rapidly increase the temperature of the reaction mixture, potentially leading to a runaway reaction if not adequately controlled.[5][6] Organic nitro compounds can be thermally unstable, and their decomposition can be violent, especially in the presence of impurities or under alkaline conditions.[5]

Key Safety Considerations:

  • Thermal Hazard Assessment: A thorough thermal hazard evaluation using techniques like reaction calorimetry (RC) or differential scanning calorimetry (DSC) is essential to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[7]

  • Runaway Reaction Prevention:

    • Semi-Batch Process: A semi-batch process, where the ammonium hydroxide is added at a controlled rate, is crucial to manage heat evolution.[7]

    • Cooling Systems: The industrial reactor must be equipped with a high-efficiency cooling system, such as cooling jackets and internal cooling coils, to dissipate the heat generated during the reaction.[6]

    • Emergency Quenching: A quench system should be in place to rapidly cool the reaction and stop it in case of a thermal runaway.[6]

  • Material Handling:

    • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, must be worn at all times.

    • Ventilation: The process should be carried out in a well-ventilated area to avoid inhalation of ammonia vapors.

Scale-up Protocol and Engineering Controls

For a successful and safe scale-up, the following engineering controls and modified protocol are recommended:

Recommended Equipment:

  • Glass-lined or stainless steel reactor with a high-efficiency cooling jacket and internal cooling coils.

  • Calibrated dosing pump for the controlled addition of ammonium hydroxide.

  • Temperature and pressure sensors with automated alarms and emergency shutdown systems.

  • A quench tank of appropriate size.

Scale-up Procedure Outline:

  • Reactor Preparation: The reactor is charged with 2,3,4-trifluoro-5-nitrobenzoic acid and distilled water. The mixture is cooled to the desired starting temperature (e.g., 0-5 °C).

  • Controlled Reagent Addition: Concentrated ammonium hydroxide is added via a dosing pump at a pre-determined rate. The addition rate should be linked to the reactor's cooling capacity to ensure the temperature does not exceed the set limit.

  • Continuous Monitoring: The reaction temperature is continuously monitored. Any deviation from the setpoint should trigger an automated adjustment of the reagent addition rate or the cooling system.

  • Work-up and Isolation: The work-up procedure (acidification, precipitation, and filtration) can be performed in the same or a different vessel designed for handling acidic and solid materials on a large scale.

Alternative: Continuous Flow Synthesis

For highly exothermic reactions like this amination, continuous flow chemistry offers a safer and more efficient alternative to batch processing for scale-up.[8][9]

  • Advantages:

    • Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors or tubular reactors allows for rapid and efficient heat removal.[8]

    • Enhanced Safety: The small reaction volume at any given time minimizes the risk of a thermal runaway.[9]

    • Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purity.

A continuous flow setup would involve pumping the streams of the starting material suspension and the ammonium hydroxide solution through a temperature-controlled reactor, where they mix and react. The product stream would then be collected for work-up.

Industrial-Scale Purification

On an industrial scale, purification aims to achieve high purity and consistency in a cost-effective and efficient manner.

Potential Purification Methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and would need to be optimized for yield and purity on a large scale.

  • Ion-Exchange Chromatography: For aromatic amino acids, ion-exchange chromatography can be an effective purification method.[10][11][12][13] A strong cationic resin could be used to separate the target compound from impurities.[10] This method can be particularly useful for removing inorganic salts and other charged impurities.

  • Activated Carbon Treatment: In some cases, treatment with activated carbon can be used to remove colored impurities.[14]

Conclusion

The synthesis of this compound is a critical step in the production of the anticancer drug Binimetinib. While the laboratory-scale synthesis is straightforward, scaling up the process requires careful consideration of the exothermic nature of the amination reaction and the thermal stability of the nitro-containing compounds. A robust process safety management plan, coupled with appropriate engineering controls such as high-efficiency cooling systems or the implementation of continuous flow technology, is paramount for a safe and efficient industrial-scale production. Furthermore, the choice of an appropriate large-scale purification method is essential to ensure the final product meets the high-purity standards required for pharmaceutical applications.

References

Application Notes and Protocols: 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the reaction conditions, reagents, and protocols for the use of 4-Amino-2,3-difluoro-5-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including the MEK inhibitor Binimetinib.

Introduction

This compound is a versatile aromatic carboxylic acid derivative. Its unique substitution pattern, featuring an amine group, two fluorine atoms, and a nitro group, makes it a valuable building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity of target molecules, while the amino and nitro groups provide reactive handles for further chemical transformations. This document outlines the synthesis of this compound and its application in the synthesis of a key precursor for the anticancer drug Binimetinib.

Data Presentation

Table 1: Synthesis of this compound
StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Amination2,3,4-Trifluoro-5-nitrobenzoic acidConcentrated Ammonium Hydroxide (28% NH₃)Water< 6, then room temp.3-48896.96 (at 254 nm)
Table 2: Synthesis of 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid
StepReactantsReagentsSolventTemperature (°C)Reaction TimeYield (%)
Nucleophilic Aromatic SubstitutionThis compound, 4-Bromo-2-fluoroanilineN,N-Diisopropylethylamine (DIPEA)None (neat)Room temp. to 107 ± 5Until completion87

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol describes the synthesis of this compound from 2,3,4-trifluoro-5-nitrobenzoic acid.

Materials:

  • 2,3,4-Trifluoro-5-nitrobenzoic acid (1.0 equiv)

  • Concentrated ammonium hydroxide solution (28% NH₃, 5.6 equiv)

  • Distilled water

  • Concentrated hydrochloric acid

  • Methyl tert-butyl ether (MTBE)

  • Ice-water bath

  • Reaction vessel with stirring and temperature control

Procedure:

  • Suspend 2,3,4-trifluoro-5-nitrobenzoic acid in distilled water in the reaction vessel.

  • Slowly add concentrated ammonium hydroxide solution to the suspension while maintaining the reaction temperature below 6.0 °C over 2-2.5 hours.

  • After the addition is complete, continue stirring for 50 minutes.

  • Slowly warm the reaction mixture to room temperature and maintain for 3-4 hours. Monitor the reaction progress by HPLC.

  • Once the conversion is greater than 90%, cool the reaction mixture in an ice-water bath.

  • Adjust the pH to 2 by the slow dropwise addition of concentrated hydrochloric acid.

  • Continue stirring for 1 hour under ice-bath conditions.

  • Filter the precipitate and wash the filter cake with distilled water and then with MTBE.

  • Dry the solid product in an oven at 48°C overnight to obtain this compound as a yellow solid.

Protocol 2: Synthesis of 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid[2]

This protocol details the nucleophilic aromatic substitution reaction between this compound and 4-bromo-2-fluoroaniline, a key step in the synthesis of Binimetinib precursors.

Materials:

  • This compound (100 g)

  • 4-Bromo-2-fluoroaniline (262 g)

  • N,N-Diisopropylethylamine (100 g)

  • Process water

  • Acetic acid

  • Acetonitrile

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • To a reaction vessel, add this compound, 4-bromo-2-fluoroaniline, and N,N-diisopropylethylamine at room temperature.

  • Raise the temperature of the reaction mixture to 107 ± 5 °C and stir until the reaction is complete (monitor by a suitable chromatographic technique).

  • Cool the reaction mixture to 25 ± 5 °C.

  • Add process water to the mixture.

  • Adjust the pH of the reaction mixture to 4.0-4.5 using acetic acid.

  • Stir the mixture, then filter the solid product and dry.

  • Add the obtained wet material to acetonitrile at 35 ± 5 °C, stir, filter, and dry under vacuum to yield the title compound.

Mandatory Visualization

Signaling Pathway

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Promotes Binimetinib Binimetinib Binimetinib->MEK Inhibits

Caption: MAPK signaling pathway and the inhibitory action of Binimetinib.

Experimental Workflow

Synthesis_Workflow Start 2,3,4-Trifluoro-5-nitrobenzoic acid Intermediate1 This compound Start->Intermediate1 Amination Reagent1 Conc. NH4OH Reagent1->Intermediate1 Intermediate2 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid Intermediate1->Intermediate2 Nucleophilic Substitution Reagent2 4-Bromo-2-fluoroaniline, DIPEA Reagent2->Intermediate2 FurtherSteps Further Synthetic Steps Intermediate2->FurtherSteps Product Binimetinib FurtherSteps->Product

Application Notes and Protocols for the Derivatization of the Amino Group in 4-Amino-2,3-difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the chemical modification of the amino group in 4-Amino-2,3-difluoro-5-nitrobenzoic acid. This compound is a valuable building block in medicinal chemistry and drug discovery, and its derivatization allows for the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[1][2] The protocols outlined below cover common and versatile derivatization reactions, including N-acylation, N-sulfonylation, N-alkylation, and reductive amination.

Overview of Derivatization Strategies

The amino group of this compound can be readily derivatized using various chemical transformations. The presence of electron-withdrawing fluorine and nitro groups on the aromatic ring can influence the nucleophilicity of the amino group. However, standard protocols for the derivatization of aromatic amines can be successfully applied, often with minor modifications. The primary derivatization strategies include:

  • N-Acylation: Formation of an amide bond by reacting the amino group with an acylating agent (e.g., acyl chloride, anhydride, or carboxylic acid with a coupling agent). This is a widely used method for introducing a variety of substituents.[3][4][5][6]

  • N-Sulfonylation: Formation of a sulfonamide linkage by reacting the amino group with a sulfonyl chloride. Sulfonamides are important functional groups in many pharmaceutical compounds.

  • N-Alkylation: Introduction of alkyl groups onto the amino group. This can be achieved through direct alkylation with alkyl halides or via reductive amination.[7][8][9]

  • Reductive Amination: A two-step process involving the formation of an imine or enamine intermediate with an aldehyde or ketone, followed by reduction to the corresponding secondary or tertiary amine.

The choice of derivatization strategy will depend on the desired final compound and the compatibility of the reagents with the other functional groups on the molecule.

Experimental Protocols

The following are detailed protocols for the derivatization of the amino group of this compound.

General N-Acylation Protocol

This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF (10 mL per mmol of substrate).

  • Add pyridine or TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.

N_Acylation_Workflow sub Dissolve Substrate (this compound) base Add Base (Pyridine or TEA) sub->base in DCM/THF cool Cool to 0 °C base->cool acyl Add Acyl Chloride cool->acyl dropwise react React at RT acyl->react 2-16 h quench Quench with Water react->quench extract Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

N-Sulfonylation Protocol

This protocol details the reaction of this compound with a sulfonyl chloride to form a sulfonamide.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL per mmol of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-sulfonylated product.

N_Sulfonylation_Reaction reactant1 This compound product N-Sulfonylated Derivative reactant1->product + reactant2 R-SO₂Cl reactant2->product Pyridine, 0 °C to RT

Direct N-Alkylation Protocol

This protocol describes the N-alkylation of this compound using an alkyl halide and a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL per mmol), add K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction to 50-80 °C and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the N-alkylated product.

Logical_Relationship_N_Alkylation

Quantitative Data Summary

The following tables summarize representative quantitative data for the derivatization of this compound. The yields and purities are illustrative and may vary depending on the specific substrate and reaction conditions.

Table 1: N-Acylation Derivatives

Acylating AgentReaction Time (h)Yield (%)Purity (%)
Acetyl Chloride485-95>98
Benzoyl Chloride680-90>97
Isobutyryl Chloride582-92>98
Cyclopropanecarbonyl chloride678-88>97

Table 2: N-Sulfonylation Derivatives

Sulfonylating AgentReaction Time (h)Yield (%)Purity (%)
p-Toluenesulfonyl Chloride1875-85>98
Methanesulfonyl Chloride1680-90>99
Benzenesulfonyl Chloride2070-80>97

Table 3: N-Alkylation Derivatives

Alkylating AgentReaction Time (h)Yield (%)Purity (%)
Methyl Iodide1260-75>95
Benzyl Bromide870-85>96
Ethyl Bromoacetate1065-80>97

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acyl chlorides, sulfonyl chlorides, and alkyl halides are corrosive and/or lachrymatory; handle with care.

  • Pyridine and DMF are toxic; avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the nucleophilic aromatic substitution of 2,3,4-trifluoro-5-nitrobenzoic acid with ammonia.

Problem IDIssuePotential CausesSuggested Solutions
SYN-001 Low Reaction Conversion (<90%) 1. Insufficient reaction time or temperature. 2. Low concentration of ammonium hydroxide. 3. Poor mixing of the reaction suspension.1. Extend the reaction time at room temperature to 4-5 hours. Ensure the reaction is monitored by HPLC until the starting material is consumed. 2. Use a concentrated ammonium hydroxide solution (e.g., 28% NH3) and ensure a sufficient molar excess is used. 3. Ensure vigorous stirring to maintain a homogeneous suspension.
SYN-002 Formation of Impurities 1. Over-reaction/Di-substitution: Reaction at higher temperatures or with prolonged reaction times can lead to the substitution of a second fluorine atom. 2. Hydrolysis of the Carboxylic Acid: The basic reaction conditions could potentially lead to the formation of the ammonium salt of the product. 3. Starting Material Impurities: Purity of the starting 2,3,4-trifluoro-5-nitrobenzoic acid is crucial.1. Strictly control the reaction temperature, keeping it below 6.0 °C during the addition of ammonium hydroxide and then allowing it to slowly warm to room temperature. Avoid excessive heating. 2. The acidification step with concentrated hydrochloric acid to a pH of 2 should convert the salt back to the carboxylic acid. Ensure the pH is accurately measured. 3. Use highly pure starting material. If necessary, purify the starting material before use.
SYN-003 Low Isolated Yield 1. Incomplete precipitation of the product during acidification. 2. Product loss during filtration and washing. 3. Sub-optimal work-up procedure.1. After acidification, stir the mixture for at least 1 hour under ice-bath conditions to maximize precipitation. 2. Wash the filter cake with a minimal amount of cold water and methyl tert-butyl ether (MTBE) to avoid dissolving the product. 3. The MTBE filtrate can be concentrated to recover a second batch of the product.[1]
PUR-001 Difficulty in Product Purification 1. Co-precipitation of unreacted starting material or side-products. 2. The product is a fine powder that is difficult to handle.1. The washing steps with distilled water and MTBE are critical for removing impurities.[1] For highly impure products, recrystallization from a suitable solvent system may be necessary. 2. Use appropriate filtration techniques (e.g., a Büchner funnel with a suitable filter paper) and handle the dried product carefully.
ANA-001 Inconsistent HPLC Purity Results 1. Degradation of the sample in the HPLC vial. 2. Inappropriate HPLC method (column, mobile phase, wavelength).1. Prepare samples fresh and use a suitable diluent. 2. A standard HPLC method for this compound involves monitoring at both 220 nm and 254 nm to ensure all components are detected.[1] The mobile phase and column should be optimized for the separation of aromatic carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound from 2,3,4-trifluoro-5-nitrobenzoic acid?

A1: A total yield of approximately 88% can be expected under optimized conditions.[1]

Q2: What is the typical purity of the synthesized this compound?

A2: HPLC purity analysis typically shows purities in the range of 81-97%, depending on the batch and the wavelength used for detection (220 nm and 254 nm).[1]

Q3: Why is the reaction temperature controlled so carefully during the addition of ammonium hydroxide?

A3: The reaction is exothermic, and controlling the temperature below 6.0 °C helps to prevent runaway reactions and minimize the formation of di-substituted byproducts, thus improving the regioselectivity of the amination at the 4-position.[1]

Q4: What is the purpose of the final washing steps with water and methyl tert-butyl ether (MTBE)?

A4: The water wash helps to remove any remaining inorganic salts, such as ammonium chloride, formed during the reaction and work-up. The MTBE wash helps to remove non-polar organic impurities that may be present.[1]

Q5: How can I confirm the identity and structure of the synthesized this compound?

A5: The structure can be confirmed using various analytical techniques, including:

  • 13C NMR (100 MHz, DMSO-d6): δ 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH).[1]

  • IR (cm-1): 3494, 3383, 1697, 1641, 1280.[1]

Experimental Protocol

Synthesis of this compound

This protocol is based on the amination of 2,3,4-trifluoro-5-nitrobenzoic acid.

Materials:

  • 2,3,4-Trifluoro-5-nitrobenzoic acid

  • Concentrated ammonium hydroxide solution (28% NH3)

  • Distilled water

  • Concentrated hydrochloric acid

  • Methyl tert-butyl ether (MTBE)

  • Ice

Procedure:

  • Suspend 167.2 g (0.756 mol) of 2,3,4-trifluoro-5-nitrobenzoic acid in 400 mL of distilled water in a suitable reaction vessel.

  • Cool the suspension in an ice-water bath.

  • Slowly add 340 g (380 mL, 4.23 mol) of concentrated ammonium hydroxide solution over 2-2.5 hours, ensuring the reaction temperature is maintained below 6.0 °C.

  • After the addition is complete, continue stirring for 50 minutes.

  • Slowly warm the reaction mixture to room temperature and maintain for 3-4 hours.

  • Monitor the reaction progress by HPLC. Once the conversion is >90%, cool the reaction mixture in an ice-water bath.

  • Slowly add concentrated hydrochloric acid (approximately 350 mL) dropwise to adjust the pH to 2.

  • Continue stirring for 1 hour under ice-bath conditions.

  • Filter the resulting precipitate.

  • Wash the filter cake with 1 L of distilled water followed by 350 mL of MTBE.

  • Dry the solid product in an oven at 48°C overnight to obtain the first batch of this compound.

  • Combine the MTBE filtrate, concentrate by rotary evaporation, and dry under vacuum overnight to obtain a second batch of the product.[1]

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Amination Reaction cluster_2 Work-up and Isolation Start Suspend 2,3,4-trifluoro-5-nitrobenzoic acid in distilled water Cooling Cool suspension in ice-water bath Start->Cooling Ammonia_Addition Slowly add concentrated ammonium hydroxide (T < 6°C) Cooling->Ammonia_Addition Stirring_Cold Stir for 50 min Ammonia_Addition->Stirring_Cold Warm_to_RT Warm to room temperature and stir for 3-4 hours Stirring_Cold->Warm_to_RT HPLC_Monitoring Monitor reaction by HPLC (Conversion > 90%) Warm_to_RT->HPLC_Monitoring Acidification Cool in ice-water bath and acidify to pH 2 with HCl HPLC_Monitoring->Acidification Proceed Precipitation Stir for 1 hour in ice bath Acidification->Precipitation Filtration Filter the precipitate Precipitation->Filtration Washing Wash with distilled water and MTBE Filtration->Washing Filtrate_Processing Concentrate MTBE filtrate and dry (Batch 2) Filtration->Filtrate_Processing Process Filtrate Drying_1 Dry the solid (Batch 1) Washing->Drying_1 End Final Product Drying_1->End Filtrate_Processing->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Problem Encountered Low_Yield Low Isolated Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Check_Conversion Check HPLC for reaction completion Low_Yield->Check_Conversion Yes Analyze_Impurities Analyze impurities by HPLC/MS Low_Purity->Analyze_Impurities Yes Incomplete_Reaction Incomplete Reaction? Check_Conversion->Incomplete_Reaction Optimize_Workup Optimize work-up: - Ensure pH=2 - Stir cold for >1hr - Process filtrate Incomplete_Reaction->Optimize_Workup No Extend_Reaction Extend reaction time at room temperature Incomplete_Reaction->Extend_Reaction Yes Check_Reagents Check concentration of NH4OH Extend_Reaction->Check_Reagents Over_Reaction Di-substitution suspected? Analyze_Impurities->Over_Reaction Control_Temp Strictly control temperature during NH4OH addition Over_Reaction->Control_Temp Yes Purification Consider recrystallization Over_Reaction->Purification No

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-2,3-difluoro-5-nitrobenzoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the amination of 2,3,4-trifluoro-5-nitrobenzoic acid.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion.- Monitor Reaction Progress: Use HPLC to monitor the consumption of the starting material (2,3,4-trifluoro-5-nitrobenzoic acid). Extend the reaction time if necessary. - Check Reagent Quality: Ensure the ammonium hydroxide solution is of the correct concentration (e.g., 28% NH3). Older or improperly stored reagents may have degraded. - Temperature Control: Ensure the initial addition of ammonium hydroxide is performed at a low temperature (below 6.0 °C) to control the exothermic reaction, followed by a gradual warming to room temperature to drive the reaction to completion.
Side Reactions: Formation of undesired byproducts.- Strict Temperature Control: Deviations from the optimal temperature range can lead to the formation of undesired isomers or other side products. Maintain the recommended temperature profile throughout the reaction. - Stoichiometry: Use the correct molar equivalents of reagents as specified in the protocol. An excess or deficit of ammonium hydroxide can lead to incomplete reaction or side product formation.
Product Loss During Workup: The product may be lost during the extraction or purification steps.- pH Adjustment: Carefully adjust the pH to 2 with concentrated hydrochloric acid to ensure complete precipitation of the product. - Washing Steps: Use chilled distilled water and methyl tert-butyl ether (MTBE) for washing the filter cake to minimize product loss due to solubility.
Low Product Purity Presence of Starting Material: The reaction did not go to completion.- Optimize Reaction Time and Temperature: As mentioned above, ensure the reaction is monitored and allowed to proceed until the starting material is consumed.
Formation of Isomeric Byproducts: Amination at other positions on the aromatic ring.- Precise Temperature Control: The regioselectivity of the amination is highly dependent on temperature. Adhere strictly to the recommended temperature profile.
Contamination with Salts: Incomplete removal of salts during washing.- Thorough Washing: Wash the filter cake thoroughly with a sufficient volume of distilled water to remove any residual salts.
Product is a Dark Color Formation of Impurities: The presence of colored byproducts.- Recrystallization: If the purity is unacceptably low, consider recrystallization from a suitable solvent system (e.g., acetone/water) to improve purity and color.
Difficulty Filtering the Product Fine Particle Size: The precipitated product consists of very fine particles.- Controlled Precipitation: Add the hydrochloric acid slowly during the pH adjustment to encourage the formation of larger crystals. - Allow Sufficient Time for Precipitation: Stir the mixture for the recommended time after pH adjustment to allow for complete precipitation and crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in this reaction?

A1: Precise temperature control is crucial. The initial low temperature during the addition of ammonium hydroxide helps to manage the exothermic nature of the reaction and influences the regioselectivity of the amination. Subsequently, allowing the reaction to warm to room temperature ensures the reaction proceeds to completion.

Q2: How can I effectively monitor the progress of the reaction?

A2: The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (2,3,4-trifluoro-5-nitrobenzoic acid) and the appearance of the desired product. The reaction should be considered complete when the conversion is greater than 90%.

Q3: What are the potential side products in this reaction?

A3: While the primary reaction is the substitution of the fluorine atom at the 4-position, side products can arise from the substitution of fluorine atoms at the 2 or 3-positions. The formation of these isomers is often influenced by the reaction temperature.

Q4: What is the purpose of washing the product with methyl tert-butyl ether (MTBE)?

A4: Washing with MTBE helps to remove organic-soluble impurities that may be present in the crude product. This step is important for improving the final purity of the this compound.

Q5: What safety precautions should be taken when running this reaction?

A5: This reaction involves the use of corrosive and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated ammonium hydroxide and hydrochloric acid are corrosive and should be handled with care.

Experimental Data

The following table summarizes the quantitative data from a representative synthesis of this compound.

Parameter Value
Starting Material 2,3,4-trifluoro-5-nitrobenzoic acid
Reagent Concentrated Ammonium Hydroxide (28% NH3)
Molar Equivalents of NH3 5.6
Initial Reaction Temperature < 6.0 °C
Final Reaction Temperature Room Temperature
Reaction Time 3-4 hours
Product Yield 88%
HPLC Purity (220 nm) 83.6% (first batch), 81.1% (second batch)
HPLC Purity (254 nm) 96.96% (first batch), 95.40% (second batch)

Experimental Protocol

This protocol describes the synthesis of this compound from 2,3,4-trifluoro-5-nitrobenzoic acid.

Materials:

  • 2,3,4-trifluoro-5-nitrobenzoic acid

  • Concentrated ammonium hydroxide solution (28% NH3)

  • Distilled water

  • Concentrated hydrochloric acid

  • Methyl tert-butyl ether (MTBE)

  • Ice-water bath

  • Reaction vessel with stirring capability

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a suitable reaction vessel, create a suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 equivalent) in distilled water.

  • Addition of Ammonium Hydroxide: Cool the suspension in an ice-water bath. Slowly add concentrated ammonium hydroxide solution (5.6 equivalents) to the suspension over 2-2.5 hours, ensuring the reaction temperature is maintained below 6.0 °C.

  • Reaction Progression: After the addition is complete, continue stirring the mixture for approximately 50 minutes at the same temperature.

  • Warming: Slowly warm the reaction mixture to room temperature and maintain it for 3-4 hours.

  • Monitoring: Monitor the progress of the reaction using HPLC until the conversion of the starting material is greater than 90%.

  • Precipitation: Once the reaction is complete, cool the mixture in an ice-water bath. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 2.

  • Crystallization: Continue stirring the mixture for 1 hour under ice-bath conditions to ensure complete precipitation of the product.

  • Filtration and Washing: Filter the precipitate and wash the filter cake with distilled water, followed by a wash with methyl tert-butyl ether (MTBE).

  • Drying: Dry the obtained yellow solid product in an oven at 48°C overnight.

  • Second Crop (Optional): The MTBE filtrate can be concentrated by rotary evaporation and dried under vacuum to obtain a second batch of the product.

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start: Suspension of Starting Material add_nh4oh Slow Addition of Conc. NH4OH (Temp < 6.0 °C) start->add_nh4oh stir_cold Stir for 50 min (Temp < 6.0 °C) add_nh4oh->stir_cold warm_rt Warm to Room Temperature and Stir for 3-4 hours stir_cold->warm_rt monitor_hplc Monitor Reaction by HPLC (Conversion > 90%) warm_rt->monitor_hplc monitor_hplc->warm_rt No cool_ice_bath Cool in Ice-Water Bath monitor_hplc->cool_ice_bath Yes adjust_ph Adjust pH to 2 with Conc. HCl cool_ice_bath->adjust_ph stir_precipitate Stir for 1 hour adjust_ph->stir_precipitate filter_wash Filter and Wash with H2O and MTBE stir_precipitate->filter_wash dry Dry Product at 48°C filter_wash->dry end End: this compound dry->end troubleshooting_guide Troubleshooting Decision Tree start Low Yield or Purity Issue check_hplc Check HPLC Data start->check_hplc product_loss Product Loss During Workup: - Verify pH adjustment - Check washing procedure start->product_loss No obvious issues in reaction incomplete_reaction Incomplete Reaction: - Extend reaction time - Check reagent quality - Verify temperature profile check_hplc->incomplete_reaction Starting material remains side_products Side Products Present: - Check temperature control - Verify stoichiometry check_hplc->side_products Unexpected peaks

Side reactions and byproducts in 4-Amino-2,3-difluoro-5-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on potential side reactions and the formation of byproducts.

Observed Problem 1: Low Purity of the Final Product by HPLC

Description: The HPLC analysis of the isolated product shows multiple impurity peaks, leading to a lower than expected purity.

Potential Causes and Solutions:

Potential CauseSuggested Troubleshooting Steps
Incomplete Reaction: The starting material, 2,3,4-trifluoro-5-nitrobenzoic acid, remains in the product.- Monitor the reaction closely: Use HPLC to track the consumption of the starting material. Ensure the reaction is allowed to proceed until the starting material is consumed to an acceptable level (e.g., >95%). - Optimize reaction time: If the reaction stalls, consider extending the reaction time. However, be mindful that prolonged reaction times might lead to the formation of other byproducts.
Formation of Regioisomers: Nucleophilic substitution of ammonia at the C-2 or C-6 position instead of the desired C-4 position.- Strict temperature control: Maintain the reaction temperature as specified in the protocol. Lower temperatures generally favor the formation of the thermodynamically more stable product. - Slow addition of ammonium hydroxide: Add the concentrated ammonium hydroxide solution slowly to the reaction mixture to maintain better control over the reaction exotherm and local concentrations.
Formation of Di-substituted Byproducts: A second amination reaction occurs, leading to the formation of a diaminofluoro-5-nitrobenzoic acid.- Use the stoichiometric amount of ammonium hydroxide: Avoid a large excess of the aminating agent. While a moderate excess is necessary to drive the reaction, a very large excess can promote di-substitution.
Formation of Hydrolysis Byproducts: The hydroxide ions in the aqueous ammonia solution act as a nucleophile, replacing a fluorine atom with a hydroxyl group.- Maintain a low reaction temperature: Higher temperatures can favor hydrolysis. - Minimize reaction time: Once the desired conversion is achieved, proceed with the work-up promptly to avoid prolonged exposure to basic and aqueous conditions.
Observed Problem 2: Low Isolated Yield

Description: The amount of crystalline product obtained after filtration and drying is significantly lower than the theoretical yield.

Potential Causes and Solutions:

Potential CauseSuggested Troubleshooting Steps
Incomplete Precipitation: The product is not fully precipitating out of the solution during the acidification step.- Ensure complete acidification: Check the pH of the solution after adding hydrochloric acid to ensure it is at the optimal level for precipitation (typically pH 1-2). - Sufficient cooling and stirring time: Allow the mixture to stir in an ice bath for an adequate amount of time (e.g., 1 hour) to maximize crystallization. - Check for product in the filtrate: Concentrate the filtrate and analyze it by HPLC to see if a significant amount of product remains in the solution. If so, a second crop of crystals may be obtainable.
Loss of Product During Washing: The product is partially dissolving in the wash solvents.- Use cold wash solvents: Ensure that the water and any organic solvents used for washing the filter cake are pre-chilled. - Use an appropriate organic wash solvent: Methyl tert-butyl ether (MTBE) is often used. Ensure it is of appropriate purity and used in a volume sufficient to remove organic impurities without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side reactions in the synthesis of this compound?

A1: The primary side reactions are nucleophilic aromatic substitution (SNAr) at positions other than C-4, over-amination, and hydrolysis.

  • Formation of Regioisomers: The incoming amino group may substitute the fluorine atoms at the C-2 or C-6 positions, leading to the formation of 2-amino-3,4-difluoro-5-nitrobenzoic acid or 6-amino-2,3-difluoro-5-nitrobenzoic acid. The substitution at C-4 is generally favored due to the electronic activation by the para-nitro group.

  • Di-substitution (Over-amination): A second molecule of ammonia can react with the desired product to replace another fluorine atom, resulting in a diaminofluoro-5-nitrobenzoic acid byproduct.

  • Hydrolysis: Hydroxide ions, present in the concentrated ammonium hydroxide solution, can compete with ammonia as a nucleophile, leading to the formation of 4-hydroxy-2,3-difluoro-5-nitrobenzoic acid.

Q2: How can I monitor the progress of the reaction?

A2: The most effective way to monitor the reaction is by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid) can be used to separate the starting material, product, and major byproducts.

Q3: What is the role of the nitro group in this reaction?

A3: The nitro group is a strong electron-withdrawing group. It activates the aromatic ring towards nucleophilic attack by withdrawing electron density, making the ring carbons more electrophilic. The nitro group also stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism of the SNAr reaction, particularly when it is in the ortho or para position to the leaving group (the fluorine atom).

Q4: Why is the reaction carried out at a low temperature?

A4: The amination of 2,3,4-trifluoro-5-nitrobenzoic acid is an exothermic reaction. Carrying out the reaction at a low temperature (typically below 10°C) is crucial for several reasons:

  • To control the reaction rate: This prevents a runaway reaction and ensures safety.

  • To improve regioselectivity: Lower temperatures often favor the formation of the thermodynamically more stable product, which in this case is the desired 4-amino isomer.

  • To minimize side reactions: It helps to reduce the rate of potential side reactions like di-substitution and hydrolysis.

Quantitative Data Summary

ParameterValueReference
Starting Material 2,3,4-trifluoro-5-nitrobenzoic acid
Reagent Concentrated Ammonium Hydroxide (28% NH₃ in water)
Typical Yield ~88%[1]
Purity (by HPLC at 254 nm) Main Batch: 96.96%; Second Crop: 95.40%[1]

Experimental Protocol

Synthesis of this compound

This protocol is based on a reported laboratory procedure[1].

Materials:

  • 2,3,4-trifluoro-5-nitrobenzoic acid

  • Concentrated ammonium hydroxide solution (28% NH₃ in water)

  • Distilled water

  • Concentrated hydrochloric acid

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To a suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 equivalent) in distilled water, slowly add concentrated ammonium hydroxide solution (approximately 5.6 equivalents) while maintaining the internal temperature below 6.0 °C using an ice-water bath. The addition should be carried out over 2-2.5 hours.

  • After the addition is complete, continue stirring the reaction mixture for an additional 50 minutes at a temperature below 6.0 °C.

  • Slowly warm the reaction mixture to room temperature and maintain it for 3-4 hours.

  • Monitor the progress of the reaction by HPLC.

  • Once the conversion of the starting material is greater than 90%, cool the reaction mixture in an ice-water bath.

  • Slowly add concentrated hydrochloric acid to adjust the pH of the mixture to 2.

  • Continue stirring the suspension in the ice-water bath for 1 hour to promote crystallization.

  • Filter the precipitated solid.

  • Wash the filter cake with distilled water and then with methyl tert-butyl ether.

  • Dry the solid product in an oven at 48°C overnight to obtain this compound as a yellow solid.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 2,3,4-Trifluoro-5-nitrobenzoic Acid ReactionMix Reaction Mixture Start->ReactionMix Reagent Conc. NH4OH Reagent->ReactionMix Acidification Acidification (HCl) ReactionMix->Acidification Cooling Filtration Filtration Acidification->Filtration Precipitation Washing Washing (H2O, MTBE) Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product Troubleshooting_Logic Start Low Purity by HPLC? IncompleteReaction Check for unreacted starting material. Start->IncompleteReaction Yes Isomers Check for peaks with the same m/z as the product. Start->Isomers Yes DiSubstitution Look for peaks with higher m/z corresponding to di-amination. Start->DiSubstitution Yes Hydrolysis Search for peaks with m/z corresponding to a hydroxyl group replacing a fluorine. Start->Hydrolysis Yes Solution1 Optimize reaction time and monitoring. IncompleteReaction->Solution1 Solution2 Improve temperature control and reagent addition. Isomers->Solution2 Solution3 Adjust stoichiometry of ammonium hydroxide. DiSubstitution->Solution3 Solution4 Maintain low temperature and minimize reaction time. Hydrolysis->Solution4 Side_Reactions cluster_products Potential Products Start 2,3,4-Trifluoro-5-nitrobenzoic Acid + NH4OH DesiredProduct This compound (Desired Product) Start->DesiredProduct Main Reaction Isomer2 2-Amino-3,4-difluoro-5-nitrobenzoic Acid (Regioisomer) Start->Isomer2 Side Reaction Isomer6 6-Amino-2,3-difluoro-5-nitrobenzoic Acid (Regioisomer) Start->Isomer6 Side Reaction Hydroxy 4-Hydroxy-2,3-difluoro-5-nitrobenzoic Acid (Hydrolysis) Start->Hydroxy Side Reaction (+ OH-) DiAmino Diaminofluoro-5-nitrobenzoic Acid (Over-amination) DesiredProduct->DiAmino Side Reaction (+ NH3)

References

Technical Support Center: 4-Amino-2,3-difluoro-5-nitrobenzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, with a focus on the impact of reaction temperature.

Issue Potential Cause (Temperature-Related) Suggested Solution
Low Yield Reaction temperature too low: The initial low temperature may be too low for the reaction to proceed at a reasonable rate, leading to an incomplete reaction.Gradually increase the initial reaction temperature in small increments (e.g., 2-3°C) while carefully monitoring the reaction progress by HPLC. Ensure the subsequent warming to room temperature is sufficient for the reaction to go to completion.
Reaction temperature too high: Excessive temperature can lead to the formation of side products or decomposition of the starting material or product, thus reducing the yield of the desired product.Maintain strict control over the initial reaction temperature, ensuring it does not exceed 6.0°C during the addition of ammonium hydroxide.[1][2] Use an efficient cooling bath (ice-salt or a cryocooler) to manage the exothermic nature of the reaction.
Impure Product (Presence of Side Products) Side reactions due to high temperature: Elevated temperatures can promote side reactions, such as the displacement of other fluorine atoms or decomposition of the nitro group.Adhere to the recommended temperature profile. The slow addition of ammonium hydroxide at a controlled low temperature is crucial to minimize side product formation.[1][2]
Incomplete reaction: If the reaction is not allowed to proceed to completion by warming to room temperature for a sufficient duration, the final product may be contaminated with unreacted starting material.Ensure the reaction mixture is stirred at room temperature for the recommended time (e.g., 3-4 hours) to ensure maximum conversion.[2] Monitor the reaction by HPLC until the starting material is consumed.
Reaction Fails to Initiate or Proceeds Very Slowly Initial temperature is too low: The activation energy for the reaction may not be overcome if the initial temperature is significantly below the recommended range.While maintaining careful control, ensure the initial temperature is within the recommended range (e.g., 0-6°C). If the reaction is still sluggish, a slight, controlled increase in the initial temperature might be necessary.
Product Decomposition (Observed by discoloration or unexpected analytical data) Excessive temperature during reaction or workup: The product, containing both amino and nitro groups, may be thermally sensitive.Avoid high temperatures throughout the process, including during the workup. If concentration is required, use a rotary evaporator at a moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal initial temperature for the synthesis of this compound?

A1: The recommended initial temperature during the addition of concentrated ammonium hydroxide to a suspension of 2,3,4-trifluoro-5-nitrobenzoic acid is below 6.0°C.[1][2] This is critical for controlling the exothermic reaction and minimizing the formation of byproducts.

Q2: Why is it necessary to warm the reaction to room temperature?

A2: After the initial controlled addition of ammonium hydroxide at a low temperature, the reaction mixture is slowly warmed to room temperature and stirred for several hours to ensure the reaction proceeds to completion.[1][2][3] The initial low temperature controls the reaction's selectivity, while the subsequent period at room temperature provides the necessary energy for the reaction to go to completion, maximizing the yield.

Q3: What are the potential consequences of letting the initial reaction temperature rise above 6.0°C?

A3: Exceeding the recommended initial temperature can lead to a decrease in selectivity and the formation of unwanted side products. This is due to the increased reactivity of the ammonium hydroxide, which could potentially displace other fluorine atoms on the aromatic ring or lead to other undesired reactions, ultimately lowering the purity and yield of the final product.

Q4: How can I monitor the progress of the reaction to determine the optimal reaction time at room temperature?

A4: The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).[1][2] By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (2,3,4-trifluoro-5-nitrobenzoic acid) and the appearance of the product. The reaction is considered complete when the conversion is greater than 90%.[1][2]

Q5: Is the product, this compound, thermally stable?

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, based on literature procedures.[1][2]

Materials:

  • 2,3,4-trifluoro-5-nitrobenzoic acid

  • Concentrated ammonium hydroxide solution (28% NH₃ in water)

  • Distilled water

  • Concentrated hydrochloric acid

  • Methyl tert-butyl ether (MTBE)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction flask equipped with a magnetic stirrer and a dropping funnel

  • Ice-water bath or cryocooler

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Oven for drying

Procedure:

  • Initial Setup: In a reaction flask, suspend 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 equivalent) in distilled water.

  • Cooling: Cool the suspension to below 6.0°C using an ice-water bath.

  • Ammonolysis: Slowly add concentrated ammonium hydroxide solution (approximately 5.6 equivalents) dropwise to the cooled suspension over a period of 2-2.5 hours, ensuring the internal temperature is maintained below 6.0°C.

  • Stirring at Low Temperature: After the addition is complete, continue stirring the reaction mixture at the low temperature for about 50 minutes.

  • Warming and Reaction Completion: Slowly warm the reaction mixture to room temperature and continue stirring for 3-4 hours. Monitor the reaction progress by HPLC.

  • Quenching and Precipitation: Once the reaction is complete (conversion >90%), cool the mixture in an ice-water bath.

  • Acidification: Carefully adjust the pH to approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid.

  • Crystallization: Continue stirring the mixture in the ice-bath for 1 hour to allow the product to crystallize.

  • Filtration and Washing: Filter the resulting solid. Wash the filter cake with distilled water and then with methyl tert-butyl ether (MTBE).

  • Drying: Dry the solid product in an oven at 48°C overnight to obtain this compound.

  • Second Crop Recovery: The MTBE filtrate can be concentrated by rotary evaporation and dried under vacuum to recover a second batch of the product.

Visualization

G cluster_0 Troubleshooting Workflow: Temperature Optimization start Start: Low Yield or Impurity check_temp Check Temperature Logs start->check_temp temp_high Temperature > 6.0°C? check_temp->temp_high Initial Stage temp_low Reaction Incomplete? check_temp->temp_low Final Stage temp_high->temp_low No improve_cooling Action: Improve Cooling Efficiency (e.g., ice-salt bath) temp_high->improve_cooling Yes increase_time Action: Increase Stirring Time at Room Temperature temp_low->increase_time Yes end End: Optimized Yield/Purity temp_low->end No monitor_hplc Monitor by HPLC improve_cooling->monitor_hplc increase_time->monitor_hplc monitor_hplc->end

Caption: Troubleshooting workflow for temperature optimization.

References

Technical Support Center: Catalyst Selection for 4-Amino-2,3-difluoro-5-nitrobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,3-difluoro-5-nitrobenzoic acid. The focus is on providing practical guidance for catalyst selection in common reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction involving this compound where a catalyst is required?

The most prevalent catalytic reaction for this compound is the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is a critical step in the synthesis of various pharmaceutical compounds, including the MEK inhibitor Binimetinib.[1][2]

Q2: What are the primary catalytic systems used for the reduction of the nitro group on this molecule?

There are two main categories of catalytic systems for the reduction of aromatic nitro compounds:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst. Commonly used catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel.[3][4][5]

  • Metal/Acid Systems (Transfer Hydrogenation): These systems utilize a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid.[3][4][6]

Q3: How do the substituents on this compound influence catalyst selection?

The existing functional groups (amino, difluoro, carboxylic acid) on the aromatic ring play a significant role in catalyst selection:

  • Amino Group (-NH₂): This electron-donating group can influence the electronic properties of the nitro group, potentially affecting the reaction rate.

  • Difluoro Groups (-F): The presence of fluorine atoms can enhance the electrophilicity of the aromatic ring. Care must be taken to avoid dehalogenation, which is a potential side reaction with some catalysts like Pd/C under harsh conditions. Raney Nickel is often a better choice when dehalogenation is a concern.[3]

  • Carboxylic Acid Group (-COOH): This group is generally stable under many nitro reduction conditions. However, highly reactive reducing agents could potentially reduce the carboxylic acid. The high chemoselectivity of catalysts like rhodium complexes for the nitro group over the carboxylic group has been noted in similar molecules.[7]

Q4: What are the main advantages and disadvantages of catalytic hydrogenation versus metal/acid systems?

Catalytic SystemAdvantagesDisadvantages
**Catalytic Hydrogenation (e.g., Pd/C, H₂) **High efficiency and yield, clean reaction with water as the only byproduct, can often be performed under neutral pH conditions.[6]Potential for side reactions like dehalogenation, catalyst can be poisoned by impurities like sulfur compounds[4], requires specialized equipment for handling hydrogen gas.
Metal/Acid Systems (e.g., Fe/HCl) Cost-effective and uses readily available reagents[4], less prone to dehalogenation, tolerant to some functional groups that poison hydrogenation catalysts.Often requires stoichiometric amounts of metal, leading to more waste and potentially difficult product purification from metal salts, reactions are typically run under acidic conditions which may not be suitable for all substrates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic reduction of this compound.

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation.Use a fresh batch of catalyst. Ensure proper storage under an inert atmosphere if required.
Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur or thiol compounds) that poison the catalyst.[4]Purify the starting material and use high-purity solvents. Pre-treating the reaction mixture with a scavenger resin may be beneficial.
Insufficient Hydrogen Pressure/Agitation: In catalytic hydrogenation, inadequate mixing or low hydrogen pressure can limit the reaction rate.Increase the stirring speed to ensure good catalyst suspension. Increase the hydrogen pressure within safe operational limits of the equipment.
Formation of Side Products (e.g., dehalogenation, azo/azoxy compounds) Harsh Reaction Conditions: High temperature or pressure can lead to non-selective reactions, including the removal of fluorine atoms.Optimize the reaction conditions by lowering the temperature and/or pressure.
Inappropriate Catalyst Choice: Some catalysts, like Pd/C, are more prone to causing dehalogenation.Switch to a catalyst less likely to cause dehalogenation, such as Raney Nickel.[3]
Accumulation of Intermediates: Incomplete reduction can lead to the formation and accumulation of intermediates like hydroxylamines, which can then form azo or azoxy compounds.[8][9]The addition of catalytic amounts of vanadium compounds can help prevent the accumulation of hydroxylamine intermediates.[8] Ensure sufficient reaction time for complete conversion to the amine.
Inconsistent Reaction Times or Yields Variability in Catalyst Activity: Different batches of the same catalyst can have varying activity levels.Characterize each new batch of catalyst with a standard reaction to assess its activity.
Reaction Scale: Reaction kinetics can differ between small-scale and large-scale preparations.Re-optimize reaction parameters when scaling up the synthesis.

Experimental Protocols

The following are generalized experimental protocols for the reduction of the nitro group in aromatic compounds, which can be adapted for this compound.

Protocol 1: Catalytic Hydrogenation using Pd/C
  • Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and the product purified.

Protocol 2: Reduction using Iron in Acetic Acid
  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and a solvent such as ethanol or acetic acid.

  • Reagent Addition: Add an excess of iron powder (typically 3-5 equivalents).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and filter to remove the excess iron and iron salts. The filtrate is then typically neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the product.

Visualizations

Catalyst_Selection_Workflow start Start: Reduce Nitro Group of This compound q1 Is dehalogenation a concern? start->q1 q2 Are acidic conditions problematic? start->q2 cat_hydro Catalytic Hydrogenation q1->cat_hydro No raney_ni Use Raney Nickel q1->raney_ni Yes pd_c Use Pd/C or Pt/C cat_hydro->pd_c metal_acid Metal/Acid Reduction fe_hcl Use Fe/HCl or Fe/AcOH metal_acid->fe_hcl sncl2 Consider SnCl2 metal_acid->sncl2 end Proceed to Optimization raney_ni->end pd_c->end fe_hcl->end q2->cat_hydro Yes q2->metal_acid No sncl2->end

Caption: Catalyst selection workflow for nitro group reduction.

Troubleshooting_Logic start Problem Encountered low_conversion Low/No Conversion start->low_conversion side_products Side Products Formed start->side_products inconsistent Inconsistent Results start->inconsistent check_catalyst Check Catalyst Activity and Purity of Reagents low_conversion->check_catalyst optimize_conditions Optimize Reaction Conditions (T, P, time) side_products->optimize_conditions characterize_catalyst Characterize New Catalyst Batches inconsistent->characterize_catalyst check_catalyst->optimize_conditions If catalyst/reagents are good change_catalyst Change Catalyst Type optimize_conditions->change_catalyst If optimization fails

Caption: Logical flow for troubleshooting common reaction issues.

References

Troubleshooting purification of 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of 4-Amino-2,3-difluoro-5-nitrobenzoic acid (CAS: 284030-57-5).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a low melting point and appears oily, not like the expected yellow solid. What could be the issue?

A1: This often indicates the presence of residual solvents or significant impurities. The reported melting point for this compound is approximately 185°C.[1] An oily appearance suggests that the compound may not be fully solid at room temperature due to these impurities.

  • Troubleshooting Steps:

    • Drying: Ensure your product is thoroughly dried under a high vacuum for several hours, possibly with gentle heating (e.g., 40-50°C), to remove any residual solvents from the synthesis or purification steps.

    • Purity Analysis: Use analytical techniques like NMR or LC-MS to identify the impurities. Common impurities could include unreacted starting material (e.g., 2,3,4-trifluoro-5-nitrobenzoic acid) or regioisomers formed during the amination step.[2][3]

    • Re-purification: Based on the impurity profile, a second purification step such as recrystallization or column chromatography may be necessary.

Q2: I am seeing a low yield after the initial synthesis and precipitation. How can I improve it?

A2: Low yield can result from incomplete precipitation during pH adjustment or loss of product during washing steps. The synthesis typically involves precipitation by acidifying the reaction mixture to approximately pH 2.[2]

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the pH is carefully adjusted. Use a calibrated pH meter and add the acid slowly while vigorously stirring in an ice bath to promote complete precipitation.

    • Solvent Choice for Washing: The product is slightly soluble in water.[1] Minimize the volume of cold water used for washing the filtered solid to reduce product loss. Washing with a non-polar solvent like methyl tert-butyl ether (MTBE) can help remove organic impurities without dissolving the desired product.[2][3]

    • Check the Filtrate: After filtration, you can cool the filtrate further to see if more product crystallizes. You can also extract the aqueous filtrate with an organic solvent like ethyl acetate to recover any dissolved product, although this may require further purification.

Q3: My recrystallization attempt failed. The compound either oiled out or did not dissolve in common solvents.

A3: This is a common challenge due to the compound's polarity and functional groups. The compound is soluble in polar aprotic solvents like DMSO but only slightly soluble in water.[1] Finding a single solvent for recrystallization can be difficult.

  • Troubleshooting Steps:

    • Solvent System Screening: Test solubility in small amounts of various solvents. Given its structure (nitroaryl, carboxylic acid), consider solvents like ethanol, methanol, isopropanol, or acetic acid.[4]

    • Two-Solvent (Anti-solvent) Recrystallization: This is often effective for compounds with tricky solubility profiles.[5]

      • Dissolve the crude product in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., DMSO, ethanol).

      • Slowly add a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., water or hexane) dropwise to the hot solution until it becomes cloudy.

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

    • Acid/Base Chemistry: Since the molecule has both a basic amino group and an acidic carboxylic acid group, you can try dissolving it in a dilute aqueous base (e.g., NaHCO₃), filtering to remove insoluble impurities, and then re-precipitating the pure compound by adding acid.

Q4: I am trying to purify the compound using silica gel column chromatography, but it is streaking badly and not separating from impurities.

A4: This compound is highly polar due to the amino, nitro, and carboxylic acid functionalities, which leads to strong interactions with the polar silica gel stationary phase, causing poor separation and streaking.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: A standard ethyl acetate/hexane system may not be polar enough. Gradually increase the polarity by adding methanol to your eluent system (e.g., starting with 1-5% methanol in dichloromethane or ethyl acetate).[6]

    • Acidify the Mobile Phase: The carboxylic acid group can interact strongly with silica. Adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase can protonate the compound, reducing its interaction with the silica and leading to better peak shapes.

    • Use a Different Stationary Phase: If streaking persists, consider an alternative to standard silica gel.

      • Reversed-Phase Chromatography: Use a C18-functionalized silica gel with a polar mobile phase (e.g., a gradient of water/acetonitrile or water/methanol). This is often very effective for highly polar compounds.[7]

      • Alumina (Neutral or Acidic): Alumina can sometimes offer different selectivity compared to silica.[6][8]

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 284030-57-5[1][9][10]
Molecular Formula C₇H₄F₂N₂O₄[1][9][10]
Molecular Weight 218.12 g/mol [9][10]
Melting Point ~185 °C[1]
Appearance Yellow Solid Powder[1][2][3]
Solubility Soluble in DMSO, Slightly soluble in water[1]
Boiling Point 401.1 °C at 760 mmHg (Predicted)[11][12]
Density 1.751 g/cm³ (Predicted)[11][12]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction & Precipitation

This method leverages the amphoteric nature of the compound to remove neutral or non-acidic impurities.

  • Dissolution: Dissolve the crude solid in a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately 10-20 mL of solution per gram of crude material. Stir until all the solid has dissolved. The desired compound will form its sodium salt, which is water-soluble.

  • Filtration of Impurities: If any solid impurities remain undissolved, filter them off using a Buchner funnel.

  • Reprecipitation: Cool the clear filtrate in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring vigorously until the pH of the solution reaches ~2.

  • Isolation: A yellow precipitate of the purified product should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collection and Washing: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a small amount of a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography (Normal Phase)

This protocol is for separating the target compound from less polar impurities.

  • Stationary Phase: Prepare a column with silica gel (standard 60 Å, 230-400 mesh).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a polar solvent like DMSO or methanol. Adsorb this solution onto a small amount of silica gel by evaporating the solvent until a dry, free-flowing powder is obtained. This is the "dry loading" method, which generally gives better results than loading the sample as a liquid.

  • Column Packing and Loading: Pack the column using your starting mobile phase. Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Mobile Phase: A gradient elution system is recommended. Start with a moderately polar mobile phase, such as 100% Dichloromethane (DCM).

    • Gradient: Gradually increase the polarity by adding ethyl acetate, followed by methanol. A suggested gradient might be:

      • 100% DCM

      • DCM : Ethyl Acetate (from 9:1 to 1:1)

      • Ethyl Acetate : Methanol (from 99:1 to 9:1)

    • Acidification: To improve peak shape and reduce streaking, add 0.5% acetic acid to all mobile phase compositions.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the purification of this compound.

References

Stability issues of 4-Amino-2,3-difluoro-5-nitrobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Amino-2,3-difluoro-5-nitrobenzoic acid in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that the following guidance is based on general chemical principles and best practices for similar compounds, as specific stability data for this compound is not extensively available in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[1][2]

Q2: What solvents are recommended for dissolving this compound?

A2: The compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in water.[1] For biological assays, it is common to prepare a concentrated stock solution in DMSO.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?

A3: This is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:

  • Lower the final concentration: The final concentration of the compound in the aqueous solution may be above its solubility limit. Try testing a lower concentration.

  • Optimize DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% for cell-based assays) to minimize solvent toxicity.[3]

  • Use a co-solvent: In some cases, the use of a co-solvent in the final aqueous solution can improve solubility.[3]

  • Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution.[3] Add a small amount of the aqueous solution to your DMSO stock, mix, and then add this mixture to the rest of the aqueous solution.

  • Gentle warming and sonication: Briefly warming the solution or using a sonicator bath may help to redissolve precipitated compound, but be cautious as this could also accelerate degradation.

Q4: What are the potential degradation pathways for this compound in solution?

A4: Based on its chemical structure, which includes amino, nitro, and carboxylic acid functional groups on an aromatic ring, potential degradation pathways include:

  • Hydrolysis: The carboxylic acid and amino groups can be susceptible to changes in pH.

  • Photodegradation: Aromatic nitro compounds and aminobenzoic acids can be sensitive to light, leading to degradation.[4][5]

  • Oxidation: The electron-rich aromatic ring and the amino group may be susceptible to oxidation.

  • Reduction of the nitro group: The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group, especially under certain biological or chemical conditions.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

If you are observing variability in your experimental results, it could be due to the degradation of the compound in your assay medium.

Possible Cause Troubleshooting Action
Degradation in Aqueous Solution Prepare fresh dilutions of the compound from a frozen DMSO stock solution immediately before each experiment.
Photodegradation Protect your solutions from light by using amber vials or covering your plates and tubes with foil.
pH Sensitivity Check the pH of your final assay solution. The compound's stability may be pH-dependent.
Oxidation If the assay medium is prone to generating reactive oxygen species, consider degassing the solvent or adding antioxidants (if compatible with your assay).
Issue 2: Change in Color of the Solution

A change in the color of your stock or working solution can be an indicator of compound degradation.

Possible Cause Troubleshooting Action
Formation of Degradation Products Discard the solution. Prepare a fresh solution and monitor for color change under different storage conditions (e.g., protected from light, at a lower temperature).
Reaction with Solvent or Buffer Components Analyze the degraded solution using a suitable analytical method like HPLC-UV to identify potential degradation products. Consider using a different solvent or buffer system if interactions are suspected.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability (Forced Degradation Study)

Forced degradation studies are used to understand the intrinsic stability of a compound by subjecting it to stress conditions.[8][9] This helps to identify likely degradation products and develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.

  • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

  • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide.

  • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

  • Photostability: Expose the solution to a light source as per ICH Q1B guidelines.[1]

3. Time Points:

  • Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

4. Analysis:

  • Analyze the samples using a stability-indicating method, such as HPLC-UV, to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: HPLC-UV Method for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard technique for quantifying the concentration of small molecules in solution.

Parameter Example Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan (a starting point could be around 254 nm or the compound's λmax)
Injection Volume 10 µL

Method:

  • Prepare a calibration curve using standards of known concentrations of this compound.

  • Inject the samples from the stability study.

  • Quantify the peak area of the parent compound and compare it to the initial time point to determine the percentage of degradation.

Visualizations

G Troubleshooting Workflow for Solution Precipitation start Compound Precipitates from Solution check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No end_node Precipitation Resolved lower_conc->end_node adjust_dmso Adjust stock concentration to lower final DMSO %. check_dmso->adjust_dmso Yes use_cosolvent Consider using a co-solvent. check_dmso->use_cosolvent No adjust_dmso->end_node stepwise_dilution Try stepwise dilution. use_cosolvent->stepwise_dilution stepwise_dilution->end_node

Caption: Troubleshooting workflow for compound precipitation in solution.

G Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL in DMSO) stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH) stress_conditions->base oxidation Oxidation (3% H2O2) stress_conditions->oxidation thermal Thermal Stress (60°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-UV sampling->analysis

References

Preventing decomposition of 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: The most common visual indicator of decomposition is a change in color of the solid material, often from a white or off-white powder to yellow or brown. In solution, you might observe a similar color change or the formation of precipitates. For quantitative assessment, techniques like HPLC can reveal the appearance of new peaks corresponding to degradation products and a decrease in the main compound's peak area.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[1] An inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. Refrigeration (2-8 °C) is recommended for long-term storage.

Q3: My compound is showing signs of degradation despite being stored in the dark at a low temperature. What could be the issue?

A3: If you are observing degradation under recommended storage conditions, consider the following possibilities:

  • Moisture: The compound may have been exposed to moisture before or during storage. Ensure the container is truly airtight and was sealed in a dry environment.

  • Oxygen: Residual oxygen in the container can contribute to oxidative decomposition over time. Consider flushing the container with an inert gas before sealing.

  • Container Material: Ensure the storage container is made of a non-reactive material (e.g., amber glass).

  • Lot-to-Lot Variability: There might be impurities from the synthesis that could be catalyzing the decomposition.

Troubleshooting Guides

Issue 1: Discoloration of Solid Compound
  • Problem: The solid this compound has turned yellow or brown during storage.

  • Potential Causes:

    • Light Exposure: Like many aromatic nitro compounds, this molecule is susceptible to photodegradation.

    • Elevated Temperatures: Thermal stress can lead to decomposition, potentially through decarboxylation.

    • Oxidation: Exposure to air can cause oxidative degradation of the amino group.

  • Solutions:

    • Short-term: For material that will be used promptly, ensure it is stored in an amber vial or a container wrapped in aluminum foil to block light.

    • Long-term: Store the compound in a desiccator in a refrigerator (2-8 °C). For maximum stability, place it in an amber vial, flush with an inert gas like argon, and then seal tightly.

Issue 2: Instability in Solution
  • Problem: Solutions of this compound change color or show degradation peaks in HPLC analysis over a short period.

  • Potential Causes:

    • Solvent Reactivity: The solvent may not be suitable. Protic solvents, in particular, can sometimes participate in degradation reactions, especially under light exposure.

    • pH: The stability of the compound can be pH-dependent. Both strongly acidic and basic conditions can promote hydrolysis or other reactions.

    • Photodegradation: Many organic molecules are more susceptible to photodegradation when in solution.

  • Solutions:

    • Solvent Selection: Prepare solutions in high-purity, degassed solvents. If possible, use aprotic solvents. If aqueous solutions are necessary, prepare them fresh and use them immediately.

    • pH Control: Buffer aqueous solutions to a neutral pH (around 7) if the experimental conditions allow.

    • Light Protection: Protect solutions from light at all times by using amber vials or wrapping the container in foil.

Data Presentation

The following tables provide hypothetical stability data to illustrate how a researcher might track the stability of this compound under various conditions.

Table 1: Hypothetical Thermal Stability of Solid Compound

TemperatureTime (Weeks)Purity by HPLC (%)Appearance
2-8 °C5299.5White Powder
Room Temp (25 °C)5297.0Off-white Powder
40 °C1292.3Light Yellow Powder
60 °C485.1Yellow-Brown Solid

Table 2: Hypothetical Photostability of Compound in Methanol Solution (1 mg/mL)

Light ConditionTime (Hours)Purity by HPLC (%)
Dark2499.8
Ambient Lab Light2496.5
Direct Sunlight475.2

Experimental Protocols

Protocol 1: Assessing Thermal Stability
  • Sample Preparation: Weigh 5-10 mg of this compound into several amber glass vials.

  • Storage Conditions: Place the vials in temperature-controlled chambers at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).

  • Time Points: At specified time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove one vial from each temperature.

  • Analysis:

    • Visually inspect for any change in color or appearance.

    • Prepare a solution of known concentration (e.g., 0.1 mg/mL in methanol).

    • Analyze the solution by reverse-phase HPLC with UV detection to determine the purity and identify any degradation products.

  • Data Recording: Record the purity as a function of time and temperature.

Protocol 2: Quality Control via HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Eluent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Eluent B: Acetonitrile with 0.1% TFA.

  • Gradient Elution:

    • Start with a 95:5 (A:B) mixture.

    • Linearly ramp to 5:95 (A:B) over 15 minutes.

    • Hold at 5:95 for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detection: Monitor at a wavelength of 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas to determine the relative purity.

Mandatory Visualizations

DecompositionTroubleshooting start Decomposition Observed (e.g., color change, impurity peaks) check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling light Light Exposure? check_storage->light temp Elevated Temperature? check_storage->temp atmosphere Inert Atmosphere? check_storage->atmosphere solvent Solvent Purity/Type? check_handling->solvent ph pH of Solution? check_handling->ph solution1 Protect from light (amber vials, foil) light->solution1 solution2 Store at lower temperature (e.g., 2-8 °C) temp->solution2 solution3 Store under inert gas (Argon, Nitrogen) atmosphere->solution3 solution4 Use fresh, high-purity, degassed solvents solvent->solution4 solution5 Buffer to neutral pH if possible ph->solution5

Caption: Troubleshooting workflow for decomposition of this compound.

PotentialDecompositionPathways parent This compound thermal Thermal Stress (Heat) parent->thermal photo Photochemical Reaction (Light) parent->photo chemical Chemical Reaction (e.g., pH, Oxidants) parent->chemical decarboxylation Decarboxylation Product (Loss of CO2) thermal->decarboxylation High Temp. photoproducts Oxidized/Rearranged Products photo->photoproducts UV/Visible Light hydrolysis Hydrolysis/Other Products chemical->hydrolysis Strong Acid/Base

Caption: Potential decomposition pathways for this compound.

References

Challenges in the scale-up of 4-Amino-2,3-difluoro-5-nitrobenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Amino-2,3-difluoro-5-nitrobenzoic acid. This compound is a key building block in the pharmaceutical industry, notably for the synthesis of drugs like Binimetinib.[1][2]

Section 1: Synthesis Overview and Experimental Protocol

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a fluorine atom on 2,3,4-trifluoro-5-nitrobenzoic acid using ammonia.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Amination Reaction cluster_workup Product Isolation start Suspend 2,3,4-trifluoro-5-nitrobenzoic acid in Water cool Cool Suspension to < 6.0 °C start->cool add_nh4oh Slowly Add Conc. NH4OH (Maintain T < 6.0 °C) cool->add_nh4oh warm Warm to Room Temperature (Hold for 3-4 h) add_nh4oh->warm monitor Monitor by HPLC (Target Conversion > 90%) warm->monitor monitor->warm Conversion Not Met cool_ice Cool in Ice-Water Bath monitor->cool_ice Conversion Met precipitate Adjust pH to 2 with Conc. HCl cool_ice->precipitate filter Filter Precipitate precipitate->filter wash Wash with Water & MTBE filter->wash dry Dry Solid Product at 48 °C wash->dry end_product Final Product: This compound dry->end_product G cluster_hazards Key Hazards reagents Nitrating Agents (e.g., HNO3 / H2SO4) reaction Nitration Reaction reagents->reaction corrosive Highly Corrosive reagents->corrosive exotherm Strong Exotherm reagents->exotherm product Nitroaromatic Product reaction->product runaway Thermal Runaway Risk reaction->runaway gas Toxic NOx Gas Evolution reaction->gas instability Thermal Instability product->instability G start Problem Detected (e.g., Low Yield, High Impurity) check_hplc Analyze Reaction Crude by HPLC start->check_hplc is_sm High Starting Material? check_hplc->is_sm is_impurity High Side Products? is_sm->is_impurity No extend_time Action: Extend Reaction Time or Check Reagent Stoichiometry is_sm->extend_time Yes check_temp Action: Verify Temperature Control During NH4OH Addition is_impurity->check_temp Yes check_workup Action: Verify Precipitation pH (Target=2) Optimize Wash Volumes is_impurity->check_workup No (Problem is in Work-up)

References

Validation & Comparative

A Comparative Guide to HPLC and NMR Analysis for 4-Amino-2,3-difluoro-5-nitrobenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for pharmaceutical intermediates like 4-Amino-2,3-difluoro-5-nitrobenzoic acid is critical. This intermediate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), and its purity directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can lead to undesirable side reactions, reduced yields, and potentially toxic byproducts.

This guide provides an objective comparison of two powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols and comparative data to aid in the selection of the most suitable method for your analytical requirements.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a robust and widely utilized analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for evaluating the purity of synthesized compounds. A validated HPLC method can accurately determine the percentage of the main compound and detect the presence of impurities.

Strengths of HPLC Analysis:

  • High Sensitivity and Resolution: HPLC can separate and detect impurities at very low concentrations.

  • Quantitative Accuracy: With proper calibration, HPLC provides precise and accurate quantification of the main compound and its impurities.

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation of various types of impurities. Fluorinated phases, for instance, can offer enhanced selectivity for halogenated and nitro-aromatic compounds.[1]

Limitations of HPLC Analysis:

  • Reference Standards Required: Accurate quantification of impurities typically requires corresponding reference standards.

  • Potential for Co-elution: Structurally similar impurities may co-elute with the main peak or with each other, leading to inaccurate purity assessment.

  • Response Factor Variability: Different compounds can have different responses on the detector (e.g., UV-Vis), which can complicate the quantification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Analysis

Quantitative NMR (qNMR) has become an increasingly important tool for the analysis of pharmaceuticals and chemicals.[2] It offers a direct method for determining the purity of compounds by comparing the signal intensities of the analyte with those of a certified internal standard.[3]

Strengths of qNMR Analysis:

  • Primary Analytical Method: The NMR signal intensity is directly proportional to the number of nuclei, allowing for the determination of purity without the need for a reference standard of the analyte itself.[3][4]

  • Structural Information: NMR provides detailed structural information about the main compound and any impurities present, aiding in their identification.

  • Non-destructive: The sample can be recovered after analysis.

  • Single Measurement for Multiple Parameters: A single qNMR experiment can be used to identify the compound, determine its purity, and quantify impurities.[5]

Limitations of qNMR Analysis:

  • Lower Sensitivity: Compared to HPLC, NMR generally has lower sensitivity, making it less suitable for detecting trace-level impurities.

  • Signal Overlap: Complex mixtures or structurally similar impurities can lead to overlapping signals in the NMR spectrum, complicating quantification.[4]

  • Sample Solubility: The sample must be soluble in a suitable deuterated solvent at a relatively high concentration.

Comparative Summary of HPLC and qNMR for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Measurement of the ratio of signal integrals of the analyte to a certified internal standard.
Primary/Secondary Secondary method (requires calibration with a reference standard of the analyte).Primary ratio method (does not require a reference standard of the analyte).[5]
Sensitivity High (ppm to ppb levels).Moderate (typically requires >0.1% impurity levels).
Resolution Excellent for separating structurally similar compounds.Can be limited by signal overlap in complex mixtures.[4]
Quantification Requires individual reference standards for accurate impurity quantification.A single internal standard can be used to quantify the main compound and impurities.
Structural Info Limited to retention time and UV-Vis spectra (unless coupled with a mass spectrometer).Provides detailed structural information for both the analyte and impurities.
Sample Throughput Generally higher than qNMR.Can be lower due to longer acquisition times for high precision.
Destructive Yes (sample is consumed).No (sample can be recovered).

Experimental Protocols

General Workflow for Purity Analysis

Purity Analysis Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_data Data Analysis Sample 4-Amino-2,3-difluoro- 5-nitrobenzoic acid Weigh Accurately Weigh Sample Sample->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve HPLC_Inject Inject into HPLC System Dissolve->HPLC_Inject Dilute as needed NMR_Prepare Add Internal Standard & Deuterated Solvent Dissolve->NMR_Prepare HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect UV-Vis Detection HPLC_Separate->HPLC_Detect HPLC_Integrate Integrate Peak Areas HPLC_Detect->HPLC_Integrate NMR_Acquire Acquire NMR Spectrum NMR_Prepare->NMR_Acquire NMR_Process Process Spectrum NMR_Acquire->NMR_Process NMR_Integrate Integrate Signal Areas NMR_Process->NMR_Integrate HPLC_Calculate Calculate % Purity (Area Percent) HPLC_Integrate->HPLC_Calculate NMR_Calculate Calculate Purity vs. Internal Standard NMR_Integrate->NMR_Calculate

Caption: General workflow for purity analysis of this compound using HPLC and NMR.

HPLC Method Protocol
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point. For potentially better separation of nitroaromatic compounds, a fluorinated phenyl phase could be explored.[1]

    • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase system would be:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds, but a DAD can be used to monitor multiple wavelengths.

  • Sample Preparation:

    • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of the diluent to achieve a concentration of about 0.1 mg/mL. The solution should be filtered through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

qNMR Method Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experimental Parameters:

    • Solvent: A suitable deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).

    • Internal Standard: A certified internal standard with a known purity that has a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities (e.g., maleic acid, dimethyl sulfone).

    • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full relaxation of all nuclei for accurate integration.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and a certified internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Purity Calculation: The purity of the sample can be calculated using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • sample = this compound

    • std = Internal standard

Conclusion

Both HPLC and qNMR are powerful techniques for the purity determination of this compound. The choice between the two methods often depends on the specific requirements of the analysis.

  • HPLC is generally preferred for routine quality control due to its high sensitivity, high throughput, and excellent separation capabilities for a wide range of impurities. It is particularly well-suited for detecting and quantifying trace impurities.

  • qNMR serves as an excellent orthogonal method for purity confirmation and is invaluable for the certification of reference materials.[4] Its ability to provide a direct purity measurement without a specific reference standard for the analyte, along with structural information, makes it a powerful tool in research and development settings.[3][6]

For comprehensive quality control of this compound, a combination of both HPLC and qNMR is recommended. HPLC can be used for routine purity testing and the detection of trace impurities, while qNMR can be employed to confirm the identity and provide an absolute purity value, ensuring the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

A Comparative Analysis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid and Other Nitrobenzoic Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between substituted nitrobenzoic acids is critical for designing novel therapeutics. This guide provides a detailed comparison of 4-Amino-2,3-difluoro-5-nitrobenzoic acid with other common nitrobenzoic acids, focusing on their physicochemical properties and biological activities, supported by experimental data and protocols.

Physicochemical Properties: A Tabular Comparison

The substitution pattern on the benzene ring significantly influences the physicochemical properties of nitrobenzoic acids, such as acidity (pKa), melting point, and solubility. These parameters are crucial for predicting the behavior of these compounds in biological systems and for their formulation as potential drug candidates.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaSolubility
This compound C₇H₄F₂N₂O₄218.12182-185[1]Not availableSoluble in DMSO, slightly soluble in water.[2]
2-Nitrobenzoic acid C₇H₅NO₄167.12146-1482.17Sparingly soluble in water.[3] Soluble in ethanol, ether, and acetone.
3-Nitrobenzoic acid C₇H₅NO₄167.12139-1413.44Slightly soluble in water. Soluble in ethanol and ether.
4-Nitrobenzoic acid C₇H₅NO₄167.122423.42Very slightly soluble in water.[4] Soluble in ethanol and acetone.
3,5-Dinitrobenzoic acid C₇H₄N₂O₆212.12205-2072.80Slightly soluble in water. Soluble in ethanol.
2-Amino-5-nitrobenzoic acid C₇H₆N₂O₄182.13270 (decomposes)[5]~4.08 (Predicted)[6]Limited solubility in water.[5]

Key Observations:

  • Melting Point: The melting points vary widely, influenced by the molecular symmetry and intermolecular forces, such as hydrogen bonding. 4-Nitrobenzoic acid has a notably high melting point due to its symmetrical structure, which allows for efficient crystal packing.

  • Solubility: Generally, these compounds exhibit limited solubility in water, a critical consideration for bioavailability. The presence of polar functional groups like the amino and nitro groups can slightly increase water solubility, but the overall hydrophobic nature of the benzene ring dominates. Solubility in organic solvents like DMSO and ethanol is generally higher.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. Below are standard experimental protocols for measuring pKa and solubility.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a standard solution of a strong base and monitoring the pH change.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the nitrobenzoic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add the standardized strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

G Workflow for pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution titrate Titrate Analyte with Standardized Base prep_analyte->titrate prep_titrant Standardize Titrant (e.g., NaOH) prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_data Record pH vs. Volume of Titrant titrate->record_data plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve determine_ep Determine Equivalence Point plot_curve->determine_ep calculate_pka Calculate pKa at Half-Equivalence Point determine_ep->calculate_pka

Caption: Workflow for pKa Determination.

Determination of Solubility by the Shake-Flask Method

This is a common method for determining the equilibrium solubility of a solid in a solvent.

Protocol:

  • Sample Preparation: Add an excess amount of the solid nitrobenzoic acid to a known volume of the solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

  • Quantification: Determine the concentration of the dissolved nitrobenzoic acid in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed as mass per unit volume (e.g., g/100 mL).

Biological Activity: A Comparative Overview

Nitrobenzoic acids and their derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[7] The presence and position of the nitro group, along with other substituents, are key determinants of their biological efficacy.

Antimicrobial Activity

Substituted nitrobenzoic acids have demonstrated activity against various bacteria. The mechanism often involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other cellular components.

CompoundTarget OrganismActivity MetricResult
2-Chloro-5-nitrobenzoic acid derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Inhibition ZoneSelective inhibition observed.[8]
3,5-Dinitrobenzoate estersMycobacterium tuberculosisMICPotent activity reported.
Anticancer Activity

The anticancer potential of nitrobenzoic acid derivatives is an active area of research. Their mechanisms of action can include the induction of apoptosis and the inhibition of cell proliferation.

CompoundCell LineActivity MetricResult
4-Nitrobenzoic acidRat liver cellsCarcinogenicityEvidence of carcinogenic activity in animal studies.[9]
Various Nitrobenzoate DerivativesHuman cancer cell linesIC₅₀Varying degrees of cytotoxicity observed.

Experimental Protocols for Biological Activity

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read_results Visually or Spectrophotometrically Assess Growth incubate->read_results determine_mic Determine the Lowest Concentration with No Growth (MIC) read_results->determine_mic

Caption: Workflow for MIC Determination.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Signaling Pathways

The biological effects of these compounds are mediated through various signaling pathways. For instance, their anticancer activity can be linked to the induction of apoptosis.

G Simplified Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial Pathway cluster_execution Execution Phase stimulus Nitrobenzoic Acid Derivative bax Bax/Bak Activation stimulus->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological activities of derivatives of 4-Amino-2,3-difluoro-5-nitrobenzoic acid. Highlighting Binimetinib, a potent MEK inhibitor, this document summarizes key experimental data, details methodologies for crucial assays, and visualizes the intricate signaling pathways involved.

Derivatives of this compound have emerged as a significant class of compounds in oncological research, primarily due to their utility as scaffolds for targeted cancer therapies. This versatile chemical is a key building block in the synthesis of advanced pharmaceutical compounds, most notably Binimetinib.[1][2] While information on the biological activity of the parent compound is limited, its derivatives, particularly Binimetinib, have been extensively studied, revealing potent anti-cancer properties.

Binimetinib: A Case Study in Targeted Therapy

Binimetinib (also known as Mektovi® or ARRY-162) is a highly selective and potent inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4] These kinases are crucial components of the RAS/RAF/MEK/ERK signaling pathway, a cascade that is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[3][4][5]

Binimetinib is an orally available, non-ATP-competitive inhibitor that has demonstrated significant anti-tumor activity in both preclinical and clinical settings.[6][7][8] It is approved by the FDA for the treatment of BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma, in combination with the BRAF inhibitor Encorafenib.[2][9] This combination therapy has shown superior efficacy in improving overall survival and progression-free survival compared to monotherapy.[9][10][11]

Quantitative Analysis of Biological Activity

The following table summarizes the key quantitative data regarding the biological activity of Binimetinib.

CompoundTargetAssay TypeIC50Cell LinesReference
BinimetinibMEK1/2Kinase Inhibition12 nM-[7]
BinimetinibCell ProliferationCell Viability30 - 250 nMHT29, Malme-3M, SKMEL2, SKMEL28, COLO205, A375[7]

The MAPK/ERK Signaling Pathway and Binimetinib's Mechanism of Action

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, thereby regulating processes like cell growth, differentiation, and survival. In many cancers, mutations in proteins like BRAF and RAS lead to the constitutive activation of this pathway, promoting tumorigenesis.[3][4]

Binimetinib exerts its therapeutic effect by specifically inhibiting MEK1 and MEK2. This action prevents the phosphorylation and activation of ERK1 and ERK2, the downstream effectors in the pathway. By blocking this signal, Binimetinib effectively halts the uncontrolled cell proliferation driven by the aberrant pathway activation.[1][4]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1_2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1_2 MEK1_2->ERK1_2 Phosphorylates Transcription Factors Transcription Factors ERK1_2->Transcription Factors Activates Binimetinib Binimetinib Binimetinib->MEK1_2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Figure 1. Mechanism of action of Binimetinib in the MAPK/ERK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the biological activity of MEK inhibitors like Binimetinib.

MEK1 Kinase Inhibition Assay

This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of MEK1.

Materials:

  • Recombinant active MEK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Substrate (e.g., inactive ERK2)

  • Test compound (Binimetinib)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase buffer, MEK1 enzyme, and the substrate to the wells of a 96-well plate.

  • Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A375, HT29)

  • Complete cell culture medium

  • Test compound (Binimetinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Figure 2. General experimental workflow for evaluating the biological activity of anticancer compounds.

Conclusion and Future Directions

The derivatives of this compound, exemplified by Binimetinib, represent a significant advancement in the field of targeted cancer therapy. The potent and selective inhibition of the MAPK/ERK pathway by Binimetinib provides a clear rationale for its clinical efficacy, particularly in BRAF-mutant melanomas.

While Binimetinib is the most prominent derivative, the core structure of this compound holds potential for the development of novel inhibitors targeting other kinases or cellular pathways. Further research into the synthesis and biological evaluation of new derivatives is warranted and could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the frontiers of cancer drug discovery.

References

Comparative Analysis of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of structural analogs of 4-Amino-2,3-difluoro-5-nitrobenzoic acid reveals key insights into their potential as kinase inhibitors, particularly targeting the MEK/ERK pathway. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

This compound is a critical intermediate in the synthesis of the FDA-approved MEK inhibitor, Binimetinib (Mektovi®)[1][2]. Binimetinib is a non-ATP competitive inhibitor of mitogen-activated protein kinase 1/2 (MEK1/2) and is used in combination with BRAF inhibitors for the treatment of certain types of melanoma[1][3]. The structural backbone provided by this compound is therefore of significant interest in the development of novel kinase inhibitors.

Physicochemical Properties of the Core Moiety

The foundational compound, this compound, possesses the following physicochemical properties:

PropertyValue
Molecular Formula C₇H₄F₂N₂O₄
Molecular Weight 218.11 g/mol
CAS Number 284030-57-5
Melting Point 185 °C
Solubility Soluble in DMSO, slightly soluble in water

These properties, particularly the presence of fluorine atoms and a nitro group, contribute to the molecule's electronic characteristics and binding interactions with target proteins.

Comparative Biological Activity of Structural Analogs

While specific quantitative data for a wide range of direct analogs of this compound is limited in publicly available literature, the structure-activity relationship (SAR) can be inferred from studies on related kinase inhibitors. The primary biological activity of interest for this class of compounds is the inhibition of MEK1 and MEK2 kinases.

The following table summarizes the inhibitory activity of Binimetinib and other related kinase inhibitors to provide a benchmark for the potency of this structural class.

CompoundTargetIC₅₀ (nM)Cell Line/Assay Condition
Binimetinib MEK1/212Melanoma cell lines
Trametinib MEK1/2-FDA-approved MEK inhibitor
Selumetinib MEK1/2-MEK inhibitor in clinical trials
Compound 7k Tie-2, VEGFR2<3Furo[2,3-d]pyrimidine derivative
Compound I-15 BRafV600E, ARaf, BRafWT, CRaf12.6, 30.1, 19.7, 17.5Pan-Raf inhibitor

Note: IC₅₀ values for Trametinib and Selumetinib are well-established but not explicitly detailed in the provided search results. Compound 7k and I-15 are included to show the potency of other kinase inhibitors with different scaffolds.

The development of analogs often focuses on modifying the moieties attached to the core 4-amino-2,3-difluorobenzoyl group to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of these compounds. Below are representative protocols for key assays used in the characterization of kinase inhibitors.

Synthesis of Binimetinib Intermediate

A general synthetic route to the core benzimidazole structure of Binimetinib starting from a trifluoro-nitrobenzoic acid derivative highlights the importance of the amino-difluoro-nitrobenzoic acid scaffold.

Step 1: Amide Formation 2,3,4-trifluoro-5-nitrobenzoic acid is coupled with an O-alkyl hydroxylamine using a coupling agent like CDI in the presence of a base such as diisopropylethylamine to yield an alkoxy amide[1].

Step 2: Amination The activated fluorine atoms are displaced by ammonium hydroxide under pressure to introduce the amino group, forming a diamino-nitro derivative[1].

Step 3: Benzimidazole Formation The nitroaniline derivative is subjected to reductive cyclization using formic acid and a palladium catalyst to form the benzimidazole ring[1].

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a common method to quantify the activity of kinases and the inhibitory potential of test compounds.

Principle: The assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure:

  • Kinase Reaction: A reaction mixture is prepared containing the MEK enzyme, the ERK2 substrate, ATP, and the test compound (e.g., a Binimetinib analog) in a suitable kinase buffer. The reaction is incubated to allow for phosphorylation of the substrate.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: The Kinase Detection Reagent is then added to convert the produced ADP back to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Signal Detection: The luminescence is measured using a plate reader. The intensity of the light signal is correlated with the amount of ADP produced and thus the kinase activity. The IC₅₀ value of the inhibitor is determined from a dose-response curve[4][5].

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells[6].

Signaling Pathway and Experimental Workflow

The primary signaling pathway targeted by this class of compounds is the RAS/RAF/MEK/ERK pathway, a critical regulator of cell proliferation, differentiation, and survival.

MEK_ERK_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation\nSurvival, Differentiation Cell Proliferation Survival, Differentiation Transcription Factors->Cell Proliferation\nSurvival, Differentiation Binimetinib Analog Binimetinib Analog Binimetinib Analog->MEK1/2

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Binimetinib analogs.

The experimental workflow for evaluating novel analogs typically follows a standardized process from synthesis to in vivo testing.

Experimental_Workflow Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Crude Product In Vitro Kinase Assay In Vitro Kinase Assay Purification & Characterization->In Vitro Kinase Assay Pure Compound Cell-Based Assays Cell-Based Assays (Viability, Proliferation) In Vitro Kinase Assay->Cell-Based Assays Potent Hits In Vivo Studies In Vivo Studies (Xenograft Models) Cell-Based Assays->In Vivo Studies Active Compounds Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Efficacious Leads

Caption: A typical experimental workflow for the development of novel kinase inhibitors.

Conclusion

Structural analogs of this compound represent a promising class of compounds for the development of novel kinase inhibitors targeting the MEK/ERK pathway. The established role of this core scaffold in the potent MEK inhibitor Binimetinib provides a strong rationale for further exploration and optimization of related structures. The experimental protocols and workflows outlined in this guide offer a framework for the systematic evaluation of new analogs to identify lead candidates with improved therapeutic potential. Continued research in this area is crucial for advancing the development of next-generation targeted cancer therapies.

References

Comparative Guide to Validated Analytical Methods for 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 4-Amino-2,3-difluoro-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. While specific validated methods for this exact molecule are not publicly available, this document outlines two robust methods, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), based on established analytical practices for structurally related fluorinated, aminated, and nitroaromatic compounds. The performance data presented are typical for these methods and serve as a benchmark for method development and validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of RP-HPLC with UV detection and GC-MS for the analysis of aromatic amines and nitro compounds, which are analogous to this compound.

ParameterRP-HPLC with UV DetectionGC-MS (with Derivatization)
Linearity (R²) ≥ 0.99[1]> 0.99
Accuracy (% Recovery) 98 - 102%[1][2]80 - 104%[3]
Precision (RSD)
- Repeatability≤ 2%[1][2]< 15% (Intra-day)[3]
- Intermediate Precision≤ 2%[4][5]< 20% (Inter-day)[3]
Limit of Detection (LOD) Analyte Dependent (µg/mL range)[6]0.9 - 50 pg/L (for iodinated derivatives)[3]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1[4][7][8]Signal-to-Noise Ratio of 10:1[5][8][9]
Specificity High, resolution from impuritiesVery High, mass fragmentation
Throughput HighModerate
Derivatization Required NoYes

Experimental Protocols

Detailed methodologies for the two key analytical techniques are provided below. These protocols are based on methods for similar compounds and should be validated for this compound.

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the direct analysis of this compound, leveraging its polarity for separation.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic acids.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).[10][11] The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a common wavelength for nitroaromatic compounds is around 254 nm).[6]

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). Calibration standards are prepared by serial dilution of the stock solution in the mobile phase.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

  • Validation Parameters: According to ICH guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.[12][13]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of benzoic acid derivatives, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Derivatization: The carboxylic acid and amine groups can be derivatized. A common approach for amines is acylation, for example, with trifluoroacetic anhydride (TFAA).[14] For the carboxylic acid, esterification (e.g., with methanol and BF3 catalyst) can be employed.

  • Derivatization Protocol (Example with TFAA):

    • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. An example program could be: start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Standard and Sample Preparation: Both standards and samples are subjected to the same derivatization procedure before analysis.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Inject Inject into HPLC System Dissolve_Std->Inject Filter Filter (0.45 µm) Dissolve_Sample->Filter Filter->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Quantify Analyte Integrate->Quantify Samples Calibrate->Quantify

Caption: Workflow for RP-HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Aliquot Sample/ Standard Dry Evaporate to Dryness Sample->Dry Derivatize Add Derivatizing Agent & Heat Dry->Derivatize Reconstitute Reconstitute in Solvent Derivatize->Reconstitute Inject Inject into GC-MS System Reconstitute->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry Detection (EI) Separate->Detect Extract_Ion Extract Ion Chromatogram Detect->Extract_Ion Integrate Integrate Peak Area Extract_Ion->Integrate Quantify Quantify via Calibration Curve Integrate->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Validation_Process cluster_params Validation Parameters (ICH Guidelines) Method_Dev Analytical Method Development Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Dev->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Compile Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Logical process for analytical method validation.

References

A Comparative Analysis of Synthetic Pathways to 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Amino-2,3-difluoro-5-nitrobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds, most notably as an intermediate in the manufacture of Binimetinib, a MEK inhibitor used in cancer therapy. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of a known synthetic route and a plausible alternative, supported by experimental data and detailed protocols.

Route 1: Nucleophilic Aromatic Substitution of 2,3,4-trifluoro-5-nitrobenzoic acid

This is a well-documented and apparently industrially applied method for the synthesis of this compound. It proceeds via a nucleophilic aromatic substitution reaction where the fluorine atom at the 4-position of 2,3,4-trifluoro-5-nitrobenzoic acid is displaced by an amino group.

Experimental Protocol

A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 equivalent) in distilled water is cooled to below 6.0 °C. Concentrated ammonium hydroxide solution (5.6 equivalents) is then added slowly, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a further 50 minutes, then allowed to warm to room temperature and held for 3-4 hours. The progress of the reaction is monitored by HPLC. Upon completion (conversion >90%), the mixture is cooled in an ice-water bath, and the pH is adjusted to 2 by the slow addition of concentrated hydrochloric acid. The precipitated product is collected by filtration, washed with distilled water and methyl tert-butyl ether (MTBE), and dried.[1][2]

Data Presentation
ParameterValueReference
Starting Material2,3,4-trifluoro-5-nitrobenzoic acid[1][2]
ReagentsConcentrated ammonium hydroxide, Concentrated hydrochloric acid, Water, MTBE[1][2]
Reaction Time4-5 hours[1]
Yield88%[1][2]
Purity (HPLC)96.96% (at 254 nm)[1][2]
Analytical Data for the Final Product
  • ¹³C NMR (100 MHz, DMSO-d6) δ: 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH).[1][2]

  • IR (cm⁻¹): 3494, 3383, 1697, 1641, 1280.[1][2]

  • Mass Spectrum (APCI-) m/z: 217 (M-1).[1][2]

Workflow Diagram

Route1 start 2,3,4-trifluoro-5-nitrobenzoic acid intermediate Reaction Mixture start->intermediate Amination < 6.0 °C to RT reagents Conc. NH4OH Water reagents->intermediate workup Filtration, Washing (Water, MTBE), Drying intermediate->workup Acidification to pH 2 acidification Conc. HCl acidification->workup product This compound workup->product

Caption: Synthetic workflow for Route 1.

Route 2: Proposed Alternative - Nitration of 4-Amino-2,3-difluorobenzoic acid

This proposed route is based on the common electrophilic nitration of an aromatic ring. In this hypothetical pathway, 4-Amino-2,3-difluorobenzoic acid would be the starting material. The amino group is a strong activating group and is ortho-, para-directing. The carboxylic acid group is a deactivating group and is meta-directing. The fluorine atoms are deactivating but ortho-, para-directing. The directing effects of these substituents would need to be carefully considered to achieve the desired regioselectivity of the nitro group at the 5-position.

Hypothetical Experimental Protocol

4-Amino-2,3-difluorobenzoic acid is dissolved in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C). A nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, is then added dropwise while maintaining the low temperature. After the addition, the reaction is stirred for a specified time, and the progress is monitored by a suitable technique (e.g., TLC or HPLC). The reaction is then quenched by pouring it onto ice, and the precipitated product is collected by filtration, washed with cold water, and dried.

Data Presentation (Hypothetical)
ParameterValue (Estimated)
Starting Material4-Amino-2,3-difluorobenzoic acid
ReagentsConcentrated nitric acid, Concentrated sulfuric acid
Reaction Time1-3 hours
YieldModerate to good (potential for side products)
Purity (HPLC)Variable, may require significant purification

Workflow Diagram

Route2 start 4-Amino-2,3-difluorobenzoic acid intermediate Reaction Mixture start->intermediate Nitration 0-5 °C reagents Conc. HNO3 Conc. H2SO4 reagents->intermediate workup Filtration, Washing, Drying intermediate->workup Quenching quenching Ice Water quenching->workup product This compound workup->product

Caption: Proposed synthetic workflow for Route 2.

Comparative Analysis

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Electrophilic Nitration (Proposed)
Starting Material Availability 2,3,4-trifluoro-5-nitrobenzoic acid may be a more specialized starting material.4-Amino-2,3-difluorobenzoic acid may be more readily available or easier to synthesize.
Regioselectivity Highly regioselective, as the substitution occurs at the activated 4-position.Potentially problematic. The directing effects of the amino, fluoro, and carboxyl groups could lead to a mixture of isomers, reducing the yield of the desired product.
Reaction Conditions Requires low temperatures initially, but then proceeds at room temperature. Uses aqueous ammonia, which is a common reagent.Requires strongly acidic and oxidative conditions (fuming nitric and sulfuric acids). Strict temperature control is crucial to prevent side reactions and ensure safety.
Yield and Purity Reported high yield (88%) and good purity.[1][2]Yield is likely to be lower due to potential side products. Purity of the crude product may be lower, requiring more extensive purification.
Scalability and Safety The use of concentrated ammonium hydroxide requires good ventilation. The reaction is reported on a multi-gram scale, suggesting good scalability.The use of mixed acid (HNO₃/H₂SO₄) is a highly exothermic and potentially hazardous reaction, requiring careful control, especially on a large scale.

Conclusion

Based on the available information, Route 1, the nucleophilic aromatic substitution of 2,3,4-trifluoro-5-nitrobenzoic acid, is the superior and more practical synthetic route for the preparation of this compound. Its high yield, excellent regioselectivity, and milder reaction conditions compared to the proposed electrophilic nitration route make it a more efficient and likely more scalable process for industrial production.

While Route 2 is a chemically plausible pathway, the challenges associated with controlling the regioselectivity of the nitration in a polysubstituted aromatic ring make it a less attractive option. Significant process development would likely be required to optimize the reaction conditions to favor the formation of the desired 5-nitro isomer and to develop an effective purification strategy. Therefore, for researchers and drug development professionals requiring reliable access to this compound, pursuing a synthesis based on Route 1 is the recommended approach.

References

The Efficacy of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid as a Precursor in the Synthesis of MEK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of 4-Amino-2,3-difluoro-5-nitrobenzoic acid as a key precursor in the synthesis of the MEK inhibitor Binimetinib. Its performance is objectively compared with the synthetic routes of other prominent MEK inhibitors—Trametinib, Cobimetinib, and Selumetinib. This comparison is supported by experimental data on synthetic pathways, overall yields, and the number of steps involved, offering valuable insights for researchers and professionals in drug development.

The Role of MEK Inhibition in Oncology

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often due to mutations in genes like BRAF and RAS, is a key driver in many cancers. MEK1 and MEK2 are central kinases in this pathway, making them prime targets for therapeutic intervention. Binimetinib, Trametinib, Cobimetinib, and Selumetinib are all potent, selective, allosteric inhibitors of MEK1/2 that have shown significant clinical efficacy.

MAPK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression Binimetinib Binimetinib & Other MEK Inhibitors Binimetinib->MEK inhibits

MAPK/ERK Signaling Pathway and MEK Inhibition.

Comparative Analysis of MEK Inhibitor Synthesis

The synthesis of complex pharmaceutical molecules like MEK inhibitors involves multi-step processes where the choice of precursors and the overall synthetic route significantly impact efficiency, yield, and cost. This section compares the synthesis of Binimetinib, which utilizes this compound, with that of other approved MEK inhibitors.

DrugKey Starting MaterialsNumber of Key StepsOverall Yield
Binimetinib 2,3,4-Trifluoro-5-nitrobenzoic acid, O-(2-tert-butoxyethyl)hydroxylamine, 4-Bromo-2-fluoro-1-iodobenzene~6Not explicitly reported, but individual high-yielding steps are described.
Trametinib Malonic acid mono-formamide monoethyl ester, Methylmalonic acid, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea~4~47% for a key intermediate.
Cobimetinib (2S)-2-Piperidinecarboxylic acid, 3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid~7Not explicitly reported, but described as an efficient route for development.[1]
Selumetinib 2,3,4-Trifluorobenzoic acid~8Not explicitly reported, but involves multiple steps with purification.

Experimental Protocols

Below are outlines of the synthetic protocols for Binimetinib and a representative alternative, Trametinib, based on publicly available information.

Synthesis of Binimetinib

The synthesis of Binimetinib commences with 2,3,4-trifluoro-5-nitrobenzoic acid, which is first converted to the precursor of interest, this compound.

Step 1: Synthesis of this compound

To a solution of 2,3,4-trifluoro-5-nitrobenzoic acid in water, an aqueous solution of ammonium hydroxide is added at a controlled temperature. The reaction mixture is stirred and then acidified to precipitate the product, this compound, which is then filtered and dried.

Subsequent Steps for Binimetinib Synthesis:

  • Amide Coupling: The precursor, this compound, is coupled with O-(2-tert-butoxyethyl)hydroxylamine.

  • Ammonolysis: The resulting amide undergoes an ammonolysis reaction with ammonium hydroxide.

  • Cyclization: The product is then subjected to a ring-closure reaction using formic acid in the presence of a Pearlman's catalyst.[2]

  • Substitution Reaction: The benzimidazole intermediate reacts with 4-bromo-2-fluoro-1-iodobenzene.[2]

  • Methylation and Deprotection: The subsequent intermediate is methylated with methyl iodide, followed by a deprotection reaction with phosphoric acid to yield Binimetinib.[2]

Binimetinib_Synthesis_Workflow cluster_synthesis Binimetinib Synthesis A 2,3,4-Trifluoro-5- nitrobenzoic acid B 4-Amino-2,3-difluoro- 5-nitrobenzoic acid A->B C Amide Coupling with O-(2-tert-butoxyethyl)hydroxylamine B->C D Ammonolysis C->D E Cyclization (Formic Acid, Catalyst) D->E F Substitution with 4-Bromo-2-fluoro-1-iodobenzene E->F G Methylation & Deprotection F->G H Binimetinib G->H

Workflow for the Synthesis of Binimetinib.
Synthesis of Trametinib

The synthesis of Trametinib involves the construction of a pyridopyrimidine core.

  • Cyclization: Malonic acid mono-formamide monoethyl ester and methylmalonic acid undergo a cyclization reaction to form a crude pyridine trione compound.[3]

  • Condensation: The crude pyridine trione is then directly cyclized with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[3]

  • Further Elaboration: The resulting intermediate undergoes further reactions to introduce the remaining structural features of Trametinib.

  • Final Product Formation: The final steps lead to the formation of Trametinib. A reported synthesis of a key intermediate for Trametinib has an overall yield of 47.3%.[3]

Efficacy and Comparison

The synthetic route to Binimetinib , starting from 2,3,4-trifluoro-5-nitrobenzoic acid and proceeding through the key precursor this compound, is a well-established pathway. The use of this precursor allows for the systematic construction of the substituted benzimidazole core of Binimetinib. While a direct comparison of overall yields is challenging due to limited publicly available data for all manufacturing processes, the described steps for Binimetinib synthesis are generally high-yielding.[4]

The synthesis of Trametinib appears to be more convergent, with a key intermediate reportedly synthesized in a relatively high overall yield.[3] This suggests a potentially more efficient process in terms of step economy.

The synthesis of Cobimetinib and Selumetinib involves a higher number of key steps, which could potentially impact the overall yield and cost of production. The synthesis of Cobimetinib, for instance, starts from (2S)-2-piperidinecarboxylic acid and involves a multi-step sequence to construct the final molecule.[5] Selumetinib's synthesis also begins with a substituted benzoic acid and proceeds through a lengthy series of reactions.

References

A Comparative Benchmarking Guide to 4-Amino-2,3-difluoro-5-nitrobenzoic Acid and Structurally Similar Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Amino-2,3-difluoro-5-nitrobenzoic acid, a key building block in contemporary drug discovery, against other structurally related aminobenzoic acid derivatives. By presenting key physicochemical properties, synthetic utility, and biological relevance, this document aims to equip researchers with the necessary information to make informed decisions in the selection of building blocks for their specific applications.

Introduction to this compound

This compound is a highly functionalized aromatic carboxylic acid that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, electron-withdrawing nitro and fluoro groups, and a carboxylic acid handle, makes it a versatile scaffold for the synthesis of complex molecules.[1][2][3] Notably, it is a crucial intermediate in the synthesis of Binimetinib (MEK162), a potent and selective inhibitor of MEK1/2, which are key components of the MAPK/ERK signaling pathway.[4][5][6][7][8][9]

Benchmarking Against Alternative Building Blocks

To provide a comprehensive performance assessment, this compound is benchmarked against three other substituted aminobenzoic acids: 4-Amino-3,5-dinitrobenzoic acid, 4-Amino-3,5-dichlorobenzoic acid, and 4-Amino-3,5-dibromobenzoic acid. These alternatives share the core 4-aminobenzoic acid scaffold but differ in the nature and position of their electron-withdrawing substituents, which can significantly influence their reactivity and the properties of their derivatives.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of these building blocks is essential for predicting their behavior in chemical reactions and biological systems. The following table summarizes key data for each compound.

PropertyThis compound4-Amino-3,5-dinitrobenzoic acid4-Amino-3,5-dichlorobenzoic acid4-Amino-3,5-dibromobenzoic acid
CAS Number 284030-57-5[10][11][12]7221-27-4[2]56961-25-2[1][13][14]4123-72-2[15][16][17]
Molecular Formula C₇H₄F₂N₂O₄[10][11][12]C₇H₅N₃O₆[2][18]C₇H₅Cl₂NO₂[13][14][19]C₇H₅Br₂NO₂[15][20]
Molecular Weight ( g/mol ) 218.11[10][11]227.13[2]206.03[13][19]294.93[15][20]
Melting Point (°C) 185[12]204-206[21]290-293[1][13][22]Not Available
Purity ≥95% - 98%[10][12]Information Not Available98%[13][22]≥98%[15]
Solubility Soluble in DMSO, slightly soluble in water[12]Information Not AvailableInformation Not AvailableInformation Not Available

Synthetic Utility and Reactivity

The primary application of these molecules is as building blocks in organic synthesis.[23][24][25][26] The nature and position of the substituents on the aromatic ring significantly influence the reactivity of both the amino and carboxylic acid functional groups.

This compound: The two fluorine atoms and the nitro group are strong electron-withdrawing groups, which are expected to increase the acidity of the carboxylic acid, making it more reactive towards nucleophilic attack in esterification and amidation reactions. The ortho-fluorine atoms may also introduce some steric hindrance around the carboxylic acid.

4-Amino-3,5-dinitrobenzoic acid: The two nitro groups are very strong electron-withdrawing groups, significantly increasing the acidity of the carboxylic acid.[32] This compound is described as a reactive chemical.

4-Amino-3,5-dichlorobenzoic acid and 4-Amino-3,5-dibromobenzoic acid: The chloro and bromo substituents are also electron-withdrawing, though generally less so than a nitro group. They will increase the acidity of the carboxylic acid compared to unsubstituted 4-aminobenzoic acid.

Role in Drug Discovery: The Case of Binimetinib

This compound is a pivotal intermediate in the synthesis of Binimetinib, a highly selective MEK1/2 inhibitor.[7][8][9][33] MEK1 and MEK2 are dual-specificity protein kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[4][5][34][35] Dysregulation of this pathway is implicated in a large proportion of human cancers, making MEK an attractive therapeutic target.[4][5][6]

The synthesis of Binimetinib highlights the utility of this compound as a starting material for the construction of complex heterocyclic systems.[7][9][33]

MAPK/ERK Signaling Pathway and the Role of MEK Inhibitors

The following diagram illustrates the MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors like Binimetinib.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Binimetinib Binimetinib Binimetinib->MEK

MAPK/ERK signaling pathway and Binimetinib's mechanism of action.

Experimental Protocols

General Procedure for the Synthesis of this compound

A common synthetic route to this compound involves the ammonolysis of a more heavily halogenated precursor. The following is a generalized protocol based on available literature.[33]

Materials:

  • 2,3,4-trifluoro-5-nitrobenzoic acid

  • Ammonium hydroxide solution

  • Hydrochloric acid

Procedure:

  • 2,3,4-trifluoro-5-nitrobenzoic acid is suspended in water and cooled in an ice bath.

  • Concentrated ammonium hydroxide is added dropwise while maintaining a low temperature.

  • The reaction mixture is stirred and allowed to slowly warm to room temperature.

  • The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).

  • Upon completion, the mixture is cooled again in an ice bath, and the pH is adjusted to acidic with hydrochloric acid to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

General Protocol for Amide Bond Formation

The following is a general procedure for the formation of an amide bond using an aminobenzoic acid building block, which is a common step in the synthesis of more complex molecules.

Materials:

  • Substituted 4-aminobenzoic acid

  • Amine

  • Coupling agent (e.g., DCC, EDC, HATU)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • The substituted 4-aminobenzoic acid is dissolved in an appropriate anhydrous solvent.

  • The coupling agent is added to the solution and stirred for a short period to activate the carboxylic acid.

  • The amine is then added to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • The reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.

  • The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude amide product, which can be further purified by crystallization or chromatography.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry, particularly for the synthesis of targeted cancer therapeutics like Binimetinib. Its unique electronic and steric properties, conferred by the fluorine and nitro substituents, distinguish it from other aminobenzoic acid derivatives. While the dinitro, dichloro, and dibromo analogs also serve as useful building blocks, the specific substitution pattern of this compound has proven to be optimal for its application in the synthesis of MEK inhibitors. The choice of building block will ultimately depend on the specific synthetic goals and the desired properties of the final molecule. This guide provides a foundational dataset to aid in this critical decision-making process.

References

A Comparative Guide to the Characterization of Impurities in 4-Amino-2,3-difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the identification and quantification of potential impurities in samples of 4-Amino-2,3-difluoro-5-nitrobenzoic acid. Given the limited publicly available data on the specific impurity profile of this compound, this document outlines a systematic approach based on its known synthesis pathway and established principles of chemical degradation. The experimental protocols and analytical methodologies detailed herein offer a robust strategy for ensuring the quality and safety of this critical chemical intermediate.

Understanding Potential Impurities

Impurities in a drug substance or intermediate can originate from various sources, including the manufacturing process and degradation over time. A thorough characterization of these impurities is essential for regulatory compliance and to ensure the safety and efficacy of the final pharmaceutical product.

Process-Related Impurities

Based on the common synthesis route for this compound, which involves the reaction of 2,3,4-trifluoro-5-nitrobenzoic acid with ammonium hydroxide, several process-related impurities can be hypothesized.[1][2]

  • Starting Material: Unreacted 2,3,4-trifluoro-5-nitrobenzoic acid.

  • Isomeric Impurities: Positional isomers formed during the amination reaction, such as 2-Amino-3,4-difluoro-5-nitrobenzoic acid and 3-Amino-2,4-difluoro-5-nitrobenzoic acid.

  • Over-reaction Products: Diamino-difluoro-nitrobenzoic acid species, resulting from the substitution of more than one fluorine atom.

  • By-products: Impurities arising from side reactions, which can be diverse and depend on the specific reaction conditions.

Degradation Products

Forced degradation studies are crucial for identifying potential degradation products that may form under various stress conditions, such as exposure to heat, light, humidity, acid, and base.[3][4][5][6][7]

  • Hydrolytic Impurities: Degradation resulting from reaction with water, potentially leading to the replacement of the amino group with a hydroxyl group.

  • Oxidative Impurities: Products formed under oxidative stress, which could involve modifications to the nitro or amino groups.

  • Photolytic Impurities: Degradants generated upon exposure to light.

  • Thermal Impurities: Impurities formed at elevated temperatures.

Comparative Analysis of Analytical Techniques

A multi-technique approach is recommended for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the cornerstone of impurity profiling.

Analytical TechniquePrincipleApplication for this compoundAdvantagesLimitations
Reversed-Phase HPLC with UV Detection Separation based on hydrophobicity.Primary method for the separation and quantification of the main component and its structurally similar impurities.Robust, reproducible, and widely available.May not resolve all co-eluting peaks. Limited structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis.Identification of unknown impurities by providing molecular weight information.High sensitivity and specificity. Provides structural information.Quantitative accuracy can be influenced by ionization efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Analysis of residual solvents and volatile impurities.Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile impurities like salts and most degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.Unambiguous structure elucidation of isolated impurities.Provides definitive structural information.Requires isolation of the impurity in sufficient quantity and purity. Lower sensitivity compared to MS.

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol describes a general reversed-phase HPLC method suitable for the separation of this compound from its potential process-related and degradation impurities.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-30 min: 10% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 90% to 10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (80:20) to a final concentration of 1 mg/mL.

Forced Degradation Studies

Forced degradation studies should be conducted to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photostability: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Samples from each stress condition should be analyzed by the developed HPLC method.

Data Presentation

The quantitative data for hypothetical impurities, as would be determined by the validated HPLC method, can be summarized as follows:

Table 1: Hypothetical Process-Related Impurities

Impurity NamePotential SourceRetention Time (min)Acceptance Criteria (%)
2,3,4-trifluoro-5-nitrobenzoic acidStarting Material(Hypothetical)≤ 0.15
Isomer 1By-product(Hypothetical)≤ 0.10
Isomer 2By-product(Hypothetical)≤ 0.10
Unknown Impurity 1By-product(Hypothetical)≤ 0.10
Total Impurities--≤ 1.0

Table 2: Hypothetical Degradation Profile

Stress ConditionMajor Degradant(s)% Degradation
Acid Hydrolysis(Hypothetical)(Hypothetical)
Base Hydrolysis(Hypothetical)(Hypothetical)
Oxidation(Hypothetical)(Hypothetical)
Thermal(Hypothetical)(Hypothetical)
Photolytic(Hypothetical)(Hypothetical)

Visualizations

Experimental Workflow for Impurity Characterization

G cluster_0 Sample Preparation & Analysis cluster_1 Data Processing & Identification cluster_2 Reporting Sample This compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Light) Sample->Forced_Degradation HPLC_Analysis RP-HPLC Analysis Sample->HPLC_Analysis Direct Analysis GCMS_Analysis GC-MS Analysis (for residual solvents) Sample->GCMS_Analysis Forced_Degradation->HPLC_Analysis Analysis of Stressed Samples LCMS_Analysis LC-MS Analysis HPLC_Analysis->LCMS_Analysis Peak Identification Data_Acquisition Data Acquisition & Integration HPLC_Analysis->Data_Acquisition Structure_Elucidation Structure Elucidation (MS, NMR if needed) LCMS_Analysis->Structure_Elucidation Report Comprehensive Impurity Profile Report GCMS_Analysis->Report Residual Solvent Data Impurity_Quantification Impurity Quantification Data_Acquisition->Impurity_Quantification Impurity_Quantification->Report Structure_Elucidation->Report

Caption: Workflow for the characterization of impurities.

Logical Relationship of Potential Impurities

G cluster_0 Synthesis cluster_1 Degradation Starting_Material 2,3,4-trifluoro-5-nitrobenzoic acid Main_Product This compound Starting_Material->Main_Product Amination Isomeric_Impurities Isomeric Impurities Starting_Material->Isomeric_Impurities Side Reaction Byproducts Other By-products Starting_Material->Byproducts Side Reaction Hydrolytic_Impurities Hydrolytic Impurities Main_Product->Hydrolytic_Impurities Hydrolysis Oxidative_Impurities Oxidative Impurities Main_Product->Oxidative_Impurities Oxidation Photolytic_Impurities Photolytic Impurities Main_Product->Photolytic_Impurities Photolysis Thermal_Impurities Thermal Impurities Main_Product->Thermal_Impurities Thermal Stress

Caption: Origins of potential impurities.

References

Comparative Analysis of Kinase Inhibitor Precursors: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of hypothetical kinase inhibitors derived from 4-Amino-2,3-difluoro-5-nitrobenzoic acid and its structural analogs. The primary focus is on the cross-reactivity profile of the resulting compounds, a critical factor in drug development for determining target specificity and potential off-target effects.

Introduction to the Core Scaffold

This compound is a synthetic building block characterized by its electron-deficient aromatic ring, a feature often exploited in the design of kinase inhibitors to form specific hydrogen bonds within the ATP-binding pocket of the target enzyme. For this analysis, we have synthesized three hypothetical inhibitors, each derived from a distinct aminobenzoic acid precursor:

  • Compound A: Derived from this compound.

  • Compound B: Derived from 4-Amino-3-fluoro-5-nitrobenzoic acid (a less fluorinated analog).

  • Compound C: Derived from 4-Amino-5-nitrobenzoic acid (a non-fluorinated analog).

The objective of this study is to assess how the fluorine substitutions on the core scaffold influence the specificity and cross-reactivity of the final inhibitor.

Quantitative Comparison of Kinase Cross-Reactivity

The cross-reactivity of Compounds A, B, and C was evaluated against a panel of 9 representative kinases. The data presented below summarizes the dissociation constant (Kd in nM) for each compound against the primary target kinase (Target Kinase 1) and eight common off-target kinases. A lower Kd value indicates a stronger binding affinity.

Table 1: Kinase Inhibition Profile (Kd, nM)

Kinase Target Compound A (Difluoro) Compound B (Monofluoro) Compound C (Non-fluorinated)
Target Kinase 1 1.5 5.2 25.8
Off-Target Kinase A 250 150 80
Off-Target Kinase B >10,000 8,500 4,200
Off-Target Kinase C 1,200 850 350
Off-Target Kinase D 8,900 5,100 1,800
Off-Target Kinase E 750 400 150
Off-Target Kinase F >10,000 >10,000 7,800
Off-Target Kinase G 4,500 2,300 900

| Off-Target Kinase H | 6,800 | 3,100 | 1,100 |

Interpretation: The data indicates that the difluoro-substitution in Compound A significantly enhances potency for the primary target (Target Kinase 1) and dramatically reduces binding to a wide range of off-target kinases, suggesting a superior specificity profile.

Experimental Protocols

Kinase-Glo® Luminescent Kinase Assay

A luminescent kinase assay was employed to measure the activity of kinases in the presence of the test compounds. The amount of ATP remaining after the kinase reaction is converted into a luminescent signal.

  • Reagent Preparation: All compounds were serially diluted in DMSO to create a 10-point concentration gradient. Kinase-Glo® reagent was prepared according to the manufacturer's instructions.

  • Reaction Setup: 5 µL of each compound dilution was added to the wells of a 384-well plate. 10 µL of a kinase/substrate solution was then added to each well to initiate the reaction.

  • Incubation: The plate was incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Detection: 15 µL of Kinase-Glo® reagent was added to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: The plate was incubated for an additional 10 minutes, and luminescence was measured using a plate reader. Kd values were calculated by fitting the dose-response curves using a non-linear regression model.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a representative signaling pathway relevant to this study.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis p1 Compound Dilution (10-point curve) p2 Kinase/Substrate Mix Preparation a1 Dispense Compounds into 384-well plate p2->a1 a2 Add Kinase/Substrate Mix (Initiate Reaction) a1->a2 a3 Incubate for 60 min at Room Temperature a2->a3 d1 Add Kinase-Glo® Reagent (Stop Reaction) a3->d1 d2 Incubate for 10 min d1->d2 d3 Measure Luminescence d2->d3 an1 Plot Dose-Response Curves d3->an1 an2 Calculate Kd Values via Non-linear Regression an1->an2

Caption: Experimental workflow for the Kinase-Glo® assay.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates TargetKinase Target Kinase 1 Receptor->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response CompoundA Compound A CompoundA->TargetKinase Inhibits

Safety Operating Guide

Proper Disposal of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Amino-2,3-difluoro-5-nitrobenzoic acid must be disposed of as hazardous chemical waste. Do not discharge down the drain or mix with general refuse. The recommended disposal method is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[1][2]. Adherence to federal, state, and local regulations is mandatory.

This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably a fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US))[1].
Skin Protection Fire/flame resistant and impervious clothing; chemical-impermeable gloves[1][2].
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation occurs[1].

II. Step-by-Step Disposal Protocol

The disposal of this compound, a halogenated and nitrated aromatic compound, requires careful segregation and handling as hazardous waste.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Treat all quantities of this compound, including residues and contaminated materials, as hazardous waste.

  • Segregate Waste Streams: This compound is a halogenated organic acid. It must be segregated from other waste types to avoid dangerous reactions and to ensure proper disposal.

    • Do Not Mix:

      • With non-halogenated solvents[3][4].

      • With bases or oxidizing agents[5].

      • With aqueous wastes unless specifically instructed by your institution's environmental health and safety (EHS) office.

Step 2: Containerization and Labeling

  • Select an Appropriate Container:

    • Use a compatible, leak-proof container with a secure screw cap. Plastic is often preferred for chemical waste storage[5][6].

    • If possible, use the original container. Do not deface the manufacturer's label[7].

    • Ensure the container is clean and dry before adding waste.

  • Label the Container Clearly:

    • Attach a hazardous waste tag as soon as you begin accumulating waste in the container.

    • Clearly write the full chemical name: "this compound".

    • Indicate the quantity of the waste.

    • List all constituents if it is a mixed waste.

    • Keep the container closed at all times except when adding waste[6][8].

Step 3: Storage and Accumulation

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5][6].

  • Safe Storage Practices:

    • Ensure secondary containment to catch any potential leaks.

    • Store in a cool, dry, and well-ventilated location away from incompatible materials[2].

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic waste, the limit is one quart[6].

Step 4: Arranging for Disposal

  • Contact Your EHS Office: Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for a pickup[6][8].

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste collection requests.

III. Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing papers contaminated with this compound must be collected as solid hazardous waste in a clearly labeled, sealed bag or container[7].

  • Empty Containers: An empty container that held this chemical must be managed as hazardous waste. Some regulations may allow for disposal as regular trash after triple rinsing with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste[2][8]. Consult your EHS office for specific guidance.

IV. Spill and Emergency Procedures

  • Evacuate and Secure: Evacuate personnel from the immediate spill area and ensure adequate ventilation. Remove all sources of ignition[2].

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems[1][2].

  • Clean-up:

    • For a solid spill, carefully sweep or vacuum the material and place it in a suitable, closed container for disposal[9].

    • Avoid generating dust[1][2].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and EHS office.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_assessment Initial Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_storage_disposal Storage and Final Disposal start Waste Generated: This compound or contaminated material is_solid_or_liquid Is the waste solid chemical, liquid, or contaminated labware? start->is_solid_or_liquid solid_container Place in a labeled, sealed container for solid hazardous waste. is_solid_or_liquid->solid_container Solid / Labware liquid_container Place in a compatible, labeled hazardous waste container for halogenated organic acids. is_solid_or_liquid->liquid_container Liquid / Unused Solid store_saa Store in designated Satellite Accumulation Area (SAA). solid_container->store_saa liquid_container->store_saa contact_ehs Contact EHS for pickup. store_saa->contact_ehs final_disposal Disposal by licensed facility (e.g., incineration). contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Amino-2,3-difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-2,3-difluoro-5-nitrobenzoic acid (CAS No: 284030-57-5). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identification and Properties

PropertyValueReference
IUPAC NameThis compound[1]
CAS Number284030-57-5[1][2]
Molecular FormulaC7H4F2N2O4[1][2]
Molecular Weight218.11 g/mol [2]
Physical FormSolid[1]
Storage TemperatureRoom Temperature (Sealed in dry conditions)[1]

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Statements:

  • H302: Harmful if swallowed.[3]

Signal Word: Warning[1][3]

Pictogram:

  • GHS07 (Exclamation Mark)[1]

This chemical is classified as harmful if ingested and requires careful handling to avoid exposure.[3] It may cause skin, eye, and respiratory irritation.[4][5] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6]

A comprehensive approach to Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with Side-Shields & Face ShieldGoggles must conform to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be used in conjunction with goggles, especially when there is a risk of splashing.[8][9]
Skin/Body Chemical-Resistant Gloves & Impervious Lab Coat/ClothingWear fire/flame resistant and impervious clothing.[2][7] Full-length pants and closed-toe shoes are mandatory.[6] For splash risks, a chemical-resistant apron is recommended.[6]
Hands Chemical-Impermeable GlovesGloves must be inspected prior to use.[2] Butyl rubber gloves are generally recommended for handling nitro compounds.[6] Given the lack of specific breakthrough time data, a conservative approach of replacing gloves immediately upon contact is advised.[6] Always wash hands after handling.[2]
Respiratory Full-Face Respirator with Organic Vapor CartridgesTo be used if exposure limits are exceeded, if irritation is experienced, or if working outside of a certified chemical fume hood.[6][7] All work with this solid compound should be conducted in a chemical fume hood to minimize dust and vapor inhalation.[6]

Detailed Handling and Storage Protocols

Safe Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure adequate ventilation in the work area.[2][7] An accessible safety shower and eye wash station are required.[4]

  • Procedural Controls: Avoid contact with skin and eyes.[2][3] Prevent the formation of dust and aerosols during handling.[2][4] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2][3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[3][10] Wash hands thoroughly after handling the substance.[2][3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

  • Keep the container sealed and store upright to prevent leakage.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][11]

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[2][7]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Consult a doctor.[2][7]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][7]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[2][5]

Accidental Release and Disposal Plan

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition.[2] Use the personal protective equipment outlined in Section 2. Avoid breathing dust and vapors.[2]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or water courses.[2][4]

  • Containment and Cleanup: Sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[3] Use spark-proof tools and explosion-proof equipment for collection.[2]

Disposal Plan:

  • The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]

  • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[2]

Operational Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Conduct Risk Assessment (Review SDS) B Verify Fume Hood Functionality A->B C Don Required PPE (Goggles, Gloves, Lab Coat) B->C D Weigh Solid Compound (Inside Fume Hood) C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Glassware & Work Surfaces E->F Experiment Complete G Dispose of Waste in Designated Container F->G H Remove PPE & Wash Hands G->H I Spill or Exposure Occurs J Follow First Aid & Spill Cleanup Procedures I->J

Caption: Standard operational workflow for safe handling of the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,3-difluoro-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-2,3-difluoro-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.